Product packaging for Somatotropin releasing hormone (1-43)(Cat. No.:CAS No. 86472-71-1)

Somatotropin releasing hormone (1-43)

Cat. No.: B1591703
CAS No.: 86472-71-1
M. Wt: 5234 g/mol
InChI Key: ORNDKVCWLUZAQL-FOWIMTFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Somatotropin releasing hormone (1-43) is a biologically active fragment of the full-length growth hormone-releasing hormone (GHRH) and is a key hypothalamic peptide responsible for the stimulation of growth hormone (GH) synthesis and secretion from the anterior pituitary gland . This 43-amino acid peptide acts by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor primarily located on pituitary somatotroph cells . Upon binding, it activates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels, which in turn stimulates GH gene transcription and pulsatile GH release . The released GH then mediates its effects both directly and indirectly via the induction of insulin-like growth factor 1 (IGF-1) . Research indicates that the N-terminal portion of the peptide, contained within this fragment, is essential for its bioactivity . Isolated from pituitary glands, this specific fragment has been reported to exhibit potent insulin-potentiating actions, suggesting a significant and distinct physiological role beyond its growth hormone-releasing properties . Researchers utilize Somatotropin releasing hormone (1-43) to investigate the GHRH signaling pathway, the regulation of somatic growth, metabolism, and the potential cross-talk between endocrine systems in metabolic studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C225H360N76O67S B1591703 Somatotropin releasing hormone (1-43) CAS No. 86472-71-1

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C225H360N76O67S/c1-20-111(12)174(298-180(329)116(17)264-201(350)154(96-172(323)324)282-179(328)114(15)262-181(330)126(227)92-122-98-249-105-260-122)215(364)293-151(89-119-40-27-24-28-41-119)210(359)301-177(117(18)305)217(366)297-159(104-304)213(362)296-158(103-303)212(361)288-150(91-121-52-56-125(307)57-53-121)205(354)272-129(44-32-77-252-220(237)238)185(334)271-134(49-37-82-257-225(247)248)198(347)299-176(113(14)22-3)216(365)292-144(84-107(4)5)183(332)259-101-168(316)265-136(59-67-161(229)309)192(341)284-146(86-109(8)9)203(352)287-148(90-120-50-54-124(306)55-51-120)200(349)263-115(16)178(327)267-128(43-31-76-251-219(235)236)184(333)268-127(42-29-30-75-226)187(336)283-145(85-108(6)7)202(351)285-147(87-110(10)11)204(353)289-152(93-123-99-250-106-261-123)207(356)280-142(65-73-171(321)322)199(348)300-175(112(13)21-2)214(363)281-143(74-83-369-19)197(346)291-155(97-173(325)326)209(358)273-130(45-33-78-253-221(239)240)186(335)276-139(61-69-163(231)311)194(343)275-135(58-66-160(228)308)182(331)258-100-167(315)266-137(63-71-169(317)318)191(340)269-131(46-34-79-254-222(241)242)189(338)290-153(94-165(233)313)208(357)279-140(62-70-164(232)312)195(344)278-141(64-72-170(319)320)196(345)277-138(60-68-162(230)310)193(342)270-133(48-36-81-256-224(245)246)190(339)295-157(102-302)211(360)274-132(47-35-80-255-223(243)244)188(337)286-149(88-118-38-25-23-26-39-118)206(355)294-156(218(367)368)95-166(234)314/h23-28,38-41,50-57,98-99,105-117,126-159,174-177,302-307H,20-22,29-37,42-49,58-97,100-104,226-227H2,1-19H3,(H2,228,308)(H2,229,309)(H2,230,310)(H2,231,311)(H2,232,312)(H2,233,313)(H2,234,314)(H,249,260)(H,250,261)(H,258,331)(H,259,332)(H,262,330)(H,263,349)(H,264,350)(H,265,316)(H,266,315)(H,267,327)(H,268,333)(H,269,340)(H,270,342)(H,271,334)(H,272,354)(H,273,358)(H,274,360)(H,275,343)(H,276,335)(H,277,345)(H,278,344)(H,279,357)(H,280,356)(H,281,363)(H,282,328)(H,283,336)(H,284,341)(H,285,351)(H,286,337)(H,287,352)(H,288,361)(H,289,353)(H,290,338)(H,291,346)(H,292,365)(H,293,364)(H,294,355)(H,295,339)(H,296,362)(H,297,366)(H,298,329)(H,299,347)(H,300,348)(H,301,359)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,367,368)(H4,235,236,251)(H4,237,238,252)(H4,239,240,253)(H4,241,242,254)(H4,243,244,255)(H4,245,246,256)(H4,247,248,257)/t111-,112-,113-,114-,115-,116-,117+,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,174-,175-,176-,177-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNDKVCWLUZAQL-FOWIMTFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C225H360N76O67S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235580
Record name Somatotropin releasing hormone (1-43)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5234 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86472-71-1
Record name Somatotropin releasing hormone (1-43)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086472711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Somatotropin releasing hormone (1-43)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Trajectory and Foundational Research of Somatotropin Releasing Hormone 1 43

Identification and Early Characterization of Hypothalamic Somatotropin Releasing Factor

The journey to understanding the regulation of growth hormone (GH) secretion began with the foundational hypothesis of neurosecretion, which proposed that the hypothalamus produces hormones that control the pituitary gland. karger.com Early experimental evidence in the 1960s from researchers like S. Reichlin demonstrated that lesions in the hypothalamus of rats led to a decrease in pituitary GH content, suggesting the existence of a hypothalamic substance that stimulates GH release, termed somatotropin releasing factor or growth hormone-releasing factor (GRF). karger.comoup.comoup.com

The concept of a dual control system for GH secretion, involving both a releasing and an inhibiting factor, gained traction. This was solidified with the isolation of somatostatin (B550006), a peptide that inhibits GH secretion, from ovine hypothalami. researchgate.netnih.gov However, the definitive identification and characterization of the corresponding releasing factor proved to be a more elusive challenge for scientists for many years. oup.com

A significant breakthrough came not from the hypothalamus, but from clinical observations of patients with acromegaly, a condition of excess GH, caused by rare pancreatic tumors. pnas.orgwikipedia.org Researchers hypothesized that these tumors were producing a substance that stimulated the pituitary to release excessive amounts of GH. karger.com In 1982, two independent research groups, led by Roger Guillemin and Wylie Vale, successfully isolated and characterized peptides with potent GH-releasing activity from such human pancreatic tumors. oup.compnas.org This ectopic source provided the first tangible evidence and the primary structure of a growth hormone-releasing hormone.

Isolation and Elucidation of Somatotropin Releasing Hormone (1-43) Primary Structure

The groundbreaking work on pancreatic tumors paved the way for the isolation of the native hypothalamic hormone. The tumors were found to produce several related peptides with GH-releasing activity, including a 37, 40, and a 44-amino acid peptide. nih.govnih.gov The 44-amino acid version, hpGRF-44, was found to have an amidated C-terminus. nih.gov

Armed with the knowledge of the structure of the pancreatic tumor-derived peptides, researchers were able to develop tools, such as specific antibodies, to search for the corresponding factor in the hypothalamus. In 1983, a 43-residue polypeptide was isolated from rat hypothalamic extracts. nih.gov This rat hypothalamic GRF (rhGRF) showed significant (67%) homology with the human pancreatic GRF. nih.gov

Finally, in 1984, the human hypothalamic growth hormone-releasing factor, also known as somatocrinin, was isolated and its primary structure was determined. nih.govresearchgate.netpnas.org Using immunoaffinity chromatography and high-performance liquid chromatography, researchers purified the peptide from human hypothalamic tissues. nih.govresearchgate.net The sequence analysis revealed a 44-amino acid peptide that was identical to the one isolated from the human pancreatic tumor that had caused acromegaly. nih.govpnas.org This confirmed that the tumor was ectopically producing the very same hormone that is naturally present in the human hypothalamus. The primary structure of the full 44-amino acid human GHRH was established as Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-Gln-Gln-Gly-Glu-Ser-Asn-Gln-Glu-Arg-Gly-Ala-Arg-Ala-Arg-Leu-NH2. nih.govnih.gov The focus of this article, Somatotropin releasing hormone (1-43), represents a slightly shorter, non-amidated form.

Primary Amino Acid Sequence of Human GHRH (1-44)
PositionAmino Acid3-Letter Code1-Letter Code
1TyrosineTyrY
2AlanineAlaA
3Aspartic AcidAspD
4AlanineAlaA
5IsoleucineIleI
6PhenylalaninePheF
7ThreonineThrT
8AsparagineAsnN
9SerineSerS
10TyrosineTyrY
11ArginineArgR
12LysineLysK
13ValineValV
14LeucineLeuL
15GlycineGlyG
16GlutamineGlnQ
17LeucineLeuL
18SerineSerS
19AlanineAlaA
20ArginineArgR
21LysineLysK
22LeucineLeuL
23LeucineLeuL
24GlutamineGlnQ
25Aspartic AcidAspD
26IsoleucineIleI
27MethionineMetM
28SerineSerS
29ArginineArgR
30GlutamineGlnQ
31GlutamineGlnQ
32GlycineGlyG
33Glutamic AcidGluE
34SerineSerS
35AsparagineAsnN
36GlutamineGlnQ
37Glutamic AcidGluE
38ArginineArgR
39GlycineGlyG
40AlanineAlaA
41ArginineArgR
42AlanineAlaA
43ArginineArgR
44LeucineLeuL

Milestones in Somatotropin Releasing Hormone Research and their Scientific Impact

The isolation and synthesis of GHRH opened up new avenues for both basic research and potential clinical applications. A major area of research has been the development of synthetic GHRH analogs with improved stability and potency. nih.govnews-medical.net The native GHRH has a very short half-life, which limits its therapeutic potential. news-medical.net By modifying the amino acid sequence, researchers have created superactive agonists and long-acting antagonists. nih.govpnas.org These analogs have been instrumental in studying the physiological effects of GHRH and its receptor.

The discovery of GHRH also had a significant impact on our understanding of growth disorders. It allowed for the development of diagnostic tests to differentiate between hypothalamic and pituitary causes of GH deficiency. oup.com Furthermore, the availability of synthetic GHRH and its analogs has been explored for the treatment of GH deficiency. oup.comnih.gov

Recent research has also uncovered functions of GHRH that are independent of its effects on GH secretion. news-medical.net GHRH and its analogs have been shown to have effects on the cardiovascular system, cancer cell growth, and neurological processes. news-medical.neteurekalert.org For instance, certain GHRH agonists have demonstrated the potential to promote the regeneration of heart tissue and may have neuroprotective effects. news-medical.net Conversely, GHRH antagonists are being investigated for their potential to inhibit tumor growth. pnas.org These findings highlight the expanding scope of GHRH research and its potential to impact various fields of medicine beyond endocrinology.

Key Milestones in Somatotropin Releasing Hormone Research
YearMilestoneScientific Impact
1960sInitial evidence for a hypothalamic growth hormone-releasing factor. karger.comoup.comoup.comEstablished the concept of hypothalamic control over growth hormone secretion.
1982Isolation and characterization of GHRH from human pancreatic tumors. oup.compnas.orgProvided the first structural information of a GHRH peptide and enabled the development of research tools.
1983Isolation of rat hypothalamic GHRH (a 43-amino acid peptide). nih.govConfirmed the existence of a native hypothalamic GHRH and showed species homology.
1984Isolation and sequencing of human hypothalamic GHRH (somatocrinin). nih.govresearchgate.netConfirmed that the hypothalamic hormone was identical to the tumor-derived peptide, paving the way for its use in research and diagnostics.
Post-1984Synthesis of GHRH agonists and antagonists. nih.govpnas.orgLed to the development of more stable and potent molecules for research and potential therapeutic applications.
2000s-PresentDiscovery of extra-pituitary roles of GHRH. news-medical.netExpanded the potential therapeutic applications of GHRH analogs to cardiovascular diseases, oncology, and neurology.

Biosynthesis, Processing, and Regulatory Mechanisms of Somatotropin Releasing Hormone 1 43

Genomic Organization and Transcription of the Somatotropin Releasing Hormone Gene

The gene encoding human Somatotropin Releasing Hormone (GHRH) is located on the long arm of chromosome 20 (20q11.2). senescence.info The gene's structure consists of five exons and four introns, which collectively code for a precursor protein known as prepro-GHRH. researchgate.net

Transcription of the GHRH gene is a regulated process influenced by various factors. For instance, studies have shown that GHRH itself can stimulate the transcription of the growth hormone gene in pituitary cells. nih.gov The regulation of GHRH gene expression is also subject to feedback from growth hormone; hypophysectomy (removal of the pituitary) leads to an increase in GHRH gene expression, which can be reversed by the administration of growth hormone. researchgate.net The transcription factor Pit-1, a key regulator in the pituitary, is essential for the expression of the GHRH receptor, indicating an indirect regulatory pathway for GHRH action. nih.gov

Post-Translational Processing of Preprohormone to Mature Somatotropin Releasing Hormone (1-43)

The synthesis of the mature GHRH (1-43) peptide is a multi-step process that begins after the transcription of the GHRH gene and translation of its mRNA into the prepro-GHRH precursor protein. genecards.orgyoutube.com This precursor has a molecular weight of approximately 12.3 kDa. nih.gov

The process, known as post-translational processing, involves several key enzymatic cleavages:

Signal Peptide Cleavage : Initially, the signal peptide is removed from the preprohormone in the endoplasmic reticulum to form pro-GHRH, which has a molecular weight of about 10.5 kDa. nih.govoup.comresearchgate.nettaylorandfrancis.com

Prohormone Cleavage : Pro-GHRH is then transported to the Golgi apparatus and packaged into secretory vesicles. youtube.com Here, it undergoes further proteolytic cleavage. The prohormone convertase furin is believed to initiate the processing by cleaving the pro-GHRH. nih.gov This is followed by the action of another enzyme, Prohormone Convertase 1 (PC1), which is primarily responsible for cleaving the precursor to generate the GHRH peptide. nih.gov

Formation of GHRH and GHRH-Related Peptide (GHRH-RP) : This cleavage of pro-GHRH yields two main products: the 5.2 kDa GHRH peptide and a 3.6 kDa peptide known as GHRH-Related Peptide (GHRH-RP). nih.govoup.com

Amidation : In the human hypothalamus, the final step for creating the most common, fully active form of the hormone involves the amidation of the C-terminal end. oup.com This results in the 44-amino acid amidated peptide, which is the major form produced. researchgate.net However, the 1-43 variant is also a significant biologically active form.

This intricate processing pathway ensures the production of the mature, biologically active GHRH peptide ready for secretion. nih.govoup.com

Endogenous Production and Release Dynamics

Hypothalamic Arcuate Nucleus as Primary Source

The primary site of Somatotropin Releasing Hormone (SRH) production and secretion is the arcuate nucleus of the hypothalamus. wikipedia.orgoup.comnih.gov Neurosecretory neurons within the arcuate nucleus synthesize and release SRH in a pulsatile manner. wikipedia.orgoup.com These pulses are then transported via the hypothalamo-hypophyseal portal system directly to the anterior pituitary gland. wikipedia.org Upon reaching the pituitary, SRH binds to its specific receptors on somatotroph cells, stimulating the synthesis and episodic release of growth hormone (GH). wikipedia.orgnih.gov The pulsatile nature of SRH release is fundamental to generating the characteristic episodic secretion pattern of GH. oup.comnih.gov

Extrapituitary Sites of Somatotropin Releasing Hormone Expression and Localized Production

While the hypothalamus is the principal source of SRH for regulating pituitary GH, its expression and localized production have been identified in various extrapituitary tissues. wikipedia.orgoup.comnih.gov This suggests that SRH may have diverse physiological roles beyond the control of GH secretion, likely acting in a paracrine or autocrine manner in these peripheral locations. nih.govresearchgate.net

Tissue/Organ Evidence of Expression Potential Role
PancreasGHRH expression demonstrated. wikipedia.orgbritannica.comMay be involved in local cellular processes.
Gastrointestinal TractFound in the epithelial mucosa. wikipedia.orgPotential role in gut physiology.
PlacentaThe GHRH gene is expressed in the placenta. researchgate.netMay play a role during pregnancy.
Immune SystemEvidence of GH and GHRH presence. nih.govPotential immunomodulatory functions.
Dermal TissuesGHRH has been shown to promote wound healing by stimulating dermal fibroblasts. researchgate.netRole in cell proliferation and survival. researchgate.net
TumorsEctopic production of GHRH has been observed in various tumors, such as those in the lung and pancreas. nih.govbritannica.comCan lead to conditions like acromegaly by overstimulating GH production. britannica.com

Enzymatic Inactivation and Degradation Pathways of Somatotropin Releasing Hormone (1-43)

The biological activity of Somatotropin Releasing Hormone (1-43) is tightly controlled not only by its regulated secretion but also by its rapid inactivation in the bloodstream. researchgate.netfrontiersin.org The primary enzyme responsible for this inactivation is dipeptidyl peptidase-IV (DPP-IV). researchgate.netfrontiersin.org

DPP-IV cleaves the first two amino acids from the N-terminus of the GHRH peptide. This action results in the formation of a biologically inactive metabolite, GHRH(3-44)-NH2. nih.gov This truncated peptide has less than 0.1% of the biological activity of the original GHRH(1-44)-NH2. nih.gov The inactivation process is remarkably rapid; following intravenous injection, the half-life of GHRH(1-44)-NH2 is approximately 6.8 minutes. nih.gov This swift degradation by plasma peptidases ensures that the hormonal signal is brief and precisely controlled, limiting its effect on the pituitary gland. nih.govoup.com

Neuroendocrine and Hormonal Regulation of Somatotropin Releasing Hormone Synthesis and Secretion

The synthesis and secretion of Somatotropin Releasing Hormone (SRH) are intricately regulated by a complex interplay of neuroendocrine and hormonal signals, primarily through negative feedback loops. nih.govphysiology.orgphysiology.org This ensures a homeostatic balance of growth hormone (GH) levels in the body.

The main players in this regulatory network include:

Somatostatin (B550006) (SST) : This is the primary inhibitory hormone counteracting the effects of SRH. wikipedia.orgyourhormones.info Produced by neurons in the periventricular nucleus of the hypothalamus, somatostatin is released into the portal system and acts on the anterior pituitary to inhibit GH secretion. wikipedia.orgyoutube.com SRH and somatostatin are secreted in an alternating, reciprocal pattern, which is the principal driver of the pulsatile release of GH. wikipedia.org

Growth Hormone (GH) : GH itself participates in a short-loop negative feedback mechanism. Elevated levels of GH inhibit its own secretion by acting on the hypothalamus. biorxiv.orgteachmephysiology.com This feedback appears to be indirect, as GH can stimulate the release of somatostatin, which in turn suppresses SRH release and pituitary GH secretion. nih.govnih.gov Studies in mice show that approximately 60% of SRH neurons in the arcuate nucleus express GH receptors, indicating a direct feedback pathway as well. researchgate.netendocrine.org

Insulin-like Growth Factor 1 (IGF-1) : Produced primarily by the liver in response to GH stimulation, IGF-1 exerts a potent, long-loop negative feedback on GH secretion. nih.govyourhormones.infoteachmephysiology.com IGF-1 acts at both the hypothalamic and pituitary levels. It inhibits SRH release from the hypothalamus and directly suppresses GH synthesis and secretion from the pituitary somatotrophs. nih.govyourhormones.infoyoutube.com Research suggests that IGF-1 receptor signaling may be the predominant signal sensed by SRH neurons to regulate GH secretion. researchgate.netendocrine.org

Ghrelin : This hormone, produced mainly by the stomach, is a potent stimulator of GH secretion. nih.govnih.gov Ghrelin acts on GHRH neurons in the arcuate nucleus, which express its receptor (GHS-R), to increase SRH release. nih.govnih.gov It can also act synergistically with SRH at the pituitary level to enhance GH release. nih.gov

Other Factors : A variety of other factors can modulate SRH and GH secretion, including sleep (especially slow-wave sleep), stress, exercise, nutrition, and other hormones. nih.govyourhormones.infoteachmephysiology.com For example, hypoglycemia stimulates SRH secretion, whereas high blood glucose can inhibit it. nih.govmdpi.com

Regulator Source Effect on SRH Secretion Overall Effect on GH Secretion
Somatostatin (SST)Hypothalamus (Periventricular Nucleus)InhibitsInhibits
Growth Hormone (GH)Anterior PituitaryInhibits (via SST stimulation and direct action)Inhibits (Negative Feedback)
Insulin-like Growth Factor 1 (IGF-1)Liver and other tissuesInhibitsInhibits (Negative Feedback)
GhrelinStomachStimulatesStimulates
HypoglycemiaMetabolic StateStimulatesStimulates
High Blood GlucoseMetabolic StateInhibitsInhibits

This multifaceted regulatory system ensures that growth hormone levels are maintained within a narrow physiological range, adapting to the body's metabolic and developmental needs.

Feedback Mechanisms by Growth Hormone and Insulin-like Growth Factor-1

The secretion of GHRH is tightly controlled by negative feedback from both Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1). frontiersin.orgemjreviews.commdpi.com This feedback system operates through both long and short loops to maintain homeostasis within the GH/IGF-1 axis. frontiersin.orgyoutube.com

GH itself can suppress its own secretion by acting at the hypothalamic level to inhibit GHRH release. emjreviews.combioscientifica.com This is considered a short-loop feedback mechanism. frontiersin.org Furthermore, GH stimulates the production of IGF-1, primarily in the liver, which is the main mediator of GH's growth-promoting effects. nih.govfrontiersin.orgmdpi.comnih.gov Circulating IGF-1 then exerts a potent, long-loop negative feedback effect on GH secretion. frontiersin.orgemjreviews.com

The inhibitory actions of IGF-1 are multifaceted. It can directly suppress the somatotroph cells in the pituitary gland, making them less responsive to GHRH. frontiersin.orgemjreviews.comyoutube.com More significantly, IGF-1 acts on the hypothalamus to decrease GHRH secretion and simultaneously stimulate the release of its inhibitor, somatostatin. frontiersin.orgemjreviews.combioscientifica.comnih.gov This dual action at the hypothalamic level provides a powerful brake on the entire axis. emjreviews.commdpi.com Studies in genetically modified mouse models where the IGF-1 receptor was specifically removed from GHRH-expressing cells confirm that this hypothalamic feedback is critical for limiting the extent of GH release. mdpi.com Therefore, GH and IGF-1 work in concert to regulate GHRH neurons, ensuring that GH levels are maintained within a narrow physiological range. youtube.com

HormoneFeedback LoopMechanism of Action on GHRH RegulationPrimary Site of Action
Growth Hormone (GH)Short-Loop Negative FeedbackInhibits GHRH release from the hypothalamus. bioscientifica.com Stimulates Somatostatin release. bioscientifica.comHypothalamus, Pituitary frontiersin.orgbioscientifica.com
Insulin-like Growth Factor-1 (IGF-1)Long-Loop Negative FeedbackInhibits GHRH synthesis and release. emjreviews.commdpi.comnih.gov Stimulates Somatostatin release. frontiersin.orgemjreviews.comnih.gov Directly inhibits GH secretion from pituitary somatotrophs. frontiersin.orgemjreviews.comHypothalamus, Pituitary frontiersin.orgemjreviews.com

Inhibitory Influence of Somatostatin

Somatostatin, also known as growth hormone-inhibiting hormone (GHIH), is the primary physiological inhibitor of GH secretion. physiology.orgwikipedia.orgnih.gov It is produced by neuroendocrine neurons in the periventricular and ventromedial nuclei of the hypothalamus and is released into the portal blood system, where it travels to the anterior pituitary. mdpi.comwikipedia.orgnih.gov In the pituitary, somatostatin acts directly on somatotroph cells to inhibit the release of GH, effectively opposing the stimulatory action of GHRH. wikipedia.orgpatsnap.comjci.org The inhibitory effect of somatostatin is potent and can override the stimulatory signals for GH release. youtube.com

Beyond its direct action on the pituitary, somatostatin also regulates GHRH neurons at the hypothalamic level. nih.gov Somatostatin neurons can directly or indirectly inhibit the activity of GHRH neurons. frontiersin.org This is achieved through a direct hyperpolarization of GHRH neurons, which suppresses their electrical firing rate. nih.gov This action is mediated by specific somatostatin receptors (SSTRs), particularly the sst1 and sst2 subtypes, which are expressed on GHRH neurons. nih.gov Activation of these receptors leads to the opening of potassium (K+) channels, causing the neuron to become less excitable. nih.gov

Furthermore, sustained stimulation by somatostatin can induce slow, oscillatory firing patterns in the GHRH neuronal population by unbalancing the local excitatory (glutamatergic) and inhibitory (GABAergic) synaptic inputs to these neurons. nih.gov Somatostatin inhibits both types of inputs after a short delay, contributing to a complex, rhythmic control over GHRH release. nih.gov This intricate interplay between GHRH and somatostatin neurons is fundamental to creating the characteristic pulsatile pattern of GH secretion. guidetopharmacology.org

Action of SomatostatinMechanismReceptors InvolvedOutcome
Inhibition of Pituitary GH ReleaseBinds to receptors on somatotrophs, inhibiting adenylyl cyclase and reducing cAMP levels. patsnap.comSSTR1, SSTR2, SSTR3, SSTR5 mdpi.comDecreased GH secretion. wikipedia.orgpatsnap.com
Inhibition of Hypothalamic GHRH NeuronsDirectly hyperpolarizes GHRH neurons, suppressing electrical activity. nih.govsst1, sst2 nih.govDecreased GHRH release. nih.gov
Modulation of Synaptic Input to GHRH NeuronsInhibits both glutamatergic (excitatory) and GABAergic (inhibitory) synaptic currents onto GHRH neurons. nih.govsst1, sst2 nih.govCreates oscillatory firing patterns in the GHRH neuron population. nih.gov

Modulatory Role of Ghrelin and Other Neuropeptides

While GHRH and somatostatin are the primary regulators, other neuropeptides also play significant modulatory roles. physiology.org Among these, ghrelin is one of the most potent stimulators of GH secretion. nih.govmdpi.com Ghrelin, a 28-amino-acid peptide primarily produced by the stomach, also has production sites in the hypothalamus. nih.govbjournal.org It acts via the GH secretagogue receptor (GHS-R) to stimulate GH release. nih.govmdpi.com

Ghrelin's mechanism of action is dual. nih.govmdpi.com It acts directly on the pituitary somatotrophs to trigger GH release through a pathway that increases intracellular calcium, which is distinct from the GHRH-cAMP pathway. nih.govoup.com However, its main and more powerful site of action is considered to be the hypothalamus. bjournal.orgaem-sbem.com In the hypothalamus, ghrelin stimulates GHRH-producing neurons in the arcuate nucleus, increasing GHRH release into the portal system. nih.govmdpi.com It also acts as a functional antagonist of somatostatin, further enhancing the net stimulatory signal for GH secretion. nih.govbjournal.org Endogenous ghrelin is thought to amplify the basic pattern of GH secretion by optimizing the responsiveness of the pituitary to GHRH. bjournal.orgaem-sbem.com

Other neuropeptides also influence GHRH and somatostatin neurons. For example, Neuropeptide Y (NPY) has been shown to suppress GH release, likely by stimulating the discharge of somatostatin. frontiersin.org Galanin has also been implicated in the modulation of pituitary hormone release. frontiersin.org These peptides are part of a complex neural network that fine-tunes the activity of the GHRH/somatostatin system in response to various physiological cues. mdpi.com

NeuropeptidePrimary Site of ProductionAction on GHRH/GH AxisMechanism
GhrelinStomach, Hypothalamus nih.govbjournal.orgStimulatoryDirectly stimulates pituitary GH release. nih.govoup.com Stimulates hypothalamic GHRH release. nih.govmdpi.com Functionally antagonizes somatostatin. nih.govbjournal.org
Neuropeptide Y (NPY)HypothalamusInhibitoryStimulates somatostatin release. frontiersin.org
GalaninHypothalamusModulatoryInfluences pituitary hormone release. frontiersin.org

Neurotransmitter Control (e.g., Adrenergic, Cholinergic Pathways)

The GHRH and somatostatin neurosecretory systems are under the significant influence of classical neurotransmitters, which form the final common pathway for integrating various central nervous system signals that control GH secretion. physiology.orgphysiology.orgnih.gov Among the most important are the adrenergic and cholinergic systems. physiology.orgphysiology.org

The cholinergic system generally facilitates GH secretion. psu.edu Cholinergic agonists, which enhance acetylcholine (B1216132) activity, potentiate GH release primarily by inhibiting the release of somatostatin from the hypothalamus. psu.edu For instance, pyridostigmine, an acetylcholinesterase inhibitor, amplifies GH secretion by presumably reducing hypothalamic somatostatin tone. psu.edu Conversely, cholinergic antagonists like atropine (B194438) can reduce GHRH-induced GH release, suggesting that a baseline cholinergic tone is important for optimal GH secretion and may act at both hypothalamic and pituitary levels. psu.edunih.gov

The adrenergic system, which uses norepinephrine (B1679862) and epinephrine (B1671497) as neurotransmitters, has a more complex role. cambridge.org Alpha-2 adrenergic stimulation is generally associated with an increase in GH release, an effect believed to be mediated by stimulating GHRH secretion. cambridge.org For example, the α2-agonist clonidine (B47849) is a known stimulator of GH release. cambridge.org In contrast, beta-adrenergic activation appears to be inhibitory. nih.gov Beta-adrenergic agonists like salbutamol (B1663637) inhibit the GHRH-induced GH response, while beta-blockers like propranolol (B1214883) can enhance it, likely by inhibiting somatostatin release. cambridge.orgnih.gov Dopaminergic pathways also modulate the system, with evidence suggesting dopamine (B1211576) can stimulate both GHRH and somatostatin release, leading to variable effects on GH depending on the physiological context. conicet.gov.ar These neurotransmitter systems provide a rapid and dynamic level of control over the hypothalamic peptides that govern GH secretion. physiology.org

Neurotransmitter SystemReceptor/ActionEffect on GHRH/GH AxisProposed Mechanism
Cholinergic (Acetylcholine)Agonists (e.g., Pyridostigmine)Stimulatory psu.eduInhibit hypothalamic somatostatin release. psu.edu
Antagonists (e.g., Atropine)Inhibitory nih.govReduces GHRH-induced GH secretion. nih.gov
Adrenergic (Norepinephrine)α2-Adrenergic Agonists (e.g., Clonidine)Stimulatory cambridge.orgStimulate hypothalamic GHRH release. cambridge.org
β-Adrenergic Agonists (e.g., Salbutamol)Inhibitory nih.govInhibits GHRH-induced GH release. nih.gov
Dopaminergic (Dopamine)Agonists (e.g., L-DOPA)Variable (often stimulatory) conicet.gov.arCan stimulate both GHRH and somatostatin release. conicet.gov.ar

Extrapituitary Physiological Roles and Mechanistic Insights of Somatotropin Releasing Hormone 1 43

Role in Pancreatic Beta-Cell Biology

GHRH (1-43) and its agonistic analogs have been shown to play a crucial role in the biology of pancreatic beta-cells, the primary source of insulin (B600854) in the body. These effects encompass the regulation of insulin secretion and the promotion of beta-cell growth and survival, highlighting its potential as a therapeutic agent in metabolic diseases.

Regulation of Insulin Secretion and Synthesis

GHRH (1-43) directly stimulates insulin secretion from pancreatic beta-cells. This action is mediated through the activation of GHRH receptors present on the surface of these cells. The binding of GHRH (1-43) to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. A primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net This elevation in cAMP is a key mechanism shared with other insulin secretagogues like glucagon-like peptide-1 (GLP-1). researchgate.net

Furthermore, studies have demonstrated that treatment with GHRH agonists can enhance the expression of the insulin gene. For instance, in vitro studies using rat insulinoma (INS-1) cells have shown that GHRH agonists significantly increase cellular insulin content. pnas.org One study reported that the GHRH agonist MR-409 led to a more potent induction of insulin mRNA levels in isolated rat islets compared to earlier agonists. pnas.org This suggests that GHRH (1-43) not only triggers the release of stored insulin but also promotes its synthesis, thereby contributing to the maintenance of insulin stores.

Table 1: Effect of GHRH Agonists on Pancreatic Beta-Cell Function

GHRH Agonist Cell/Tissue Type Parameter Measured Outcome Citation
JI-36 INS-1 cells Glucose-stimulated insulin secretion Increased nih.gov
MR-409 INS-1 cells Insulin release upon high glucose challenge Significantly greater stimulatory effect compared to JI-36 pnas.org
MR-356 and MR-409 Isolated rat islets Cellular insulin mRNA levels 194.0 ± 4.5% and 181.7 ± 2.7% increase, respectively pnas.org

Mechanisms of Beta-Cell Proliferation and Survival

Beyond its effects on insulin dynamics, GHRH (1-43) has been shown to be a potent promoter of pancreatic beta-cell proliferation and survival. This is a critical function, as a reduction in beta-cell mass is a hallmark of both type 1 and type 2 diabetes. nih.gov GHRH agonists have been demonstrated to significantly increase the proliferation of beta-cells in both cell lines and isolated islets. pnas.orgpnas.org For example, the GHRH agonist JI-36 was found to cause a 50% increase in the proliferation of INS-1 cells after 72 hours of treatment. nih.govpnas.org

The pro-survival and proliferative effects of GHRH (1-43) are mediated through the activation of several key intracellular signaling pathways. These include:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) Pathway: Activation of this pathway is a well-established mechanism for promoting cell growth and proliferation. GHRH agonists have been shown to induce the phosphorylation and activation of ERK in beta-cells. researchgate.net

The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. GHRH agonists stimulate the phosphorylation and activation of Akt, which in turn can inhibit apoptotic pathways and promote cell cycle progression. researchgate.net

The cAMP/Protein Kinase A (PKA) Pathway: As mentioned earlier, GHRH (1-43) elevates intracellular cAMP levels. This activates PKA, which can then phosphorylate and activate the cAMP response element-binding protein (CREB). pnas.org Phosphorylated CREB is a transcription factor that can upregulate the expression of genes involved in cell survival and proliferation.

Inhibition of these pathways has been shown to block the proliferative effects of GHRH agonists, confirming their central role. researchgate.net Furthermore, GHRH agonists have been found to reduce apoptosis in beta-cells, as indicated by a significant reduction in the activity of caspases 3 and 7. nih.gov

Cardioprotective Mechanisms

The heart is another significant extrapituitary target for GHRH (1-43). The presence of GHRH receptors on cardiomyocytes has paved the way for investigating the direct cardiac effects of this hormone. Research has revealed potent cardioprotective mechanisms of GHRH (1-43) and its analogs, which are largely independent of the GH/IGF-1 axis. nih.govpnas.org

Anti-Apoptotic Effects on Cardiomyocytes

GHRH (1-43) exerts significant anti-apoptotic effects on cardiomyocytes, protecting them from cell death induced by various stressors. This protective action is crucial in conditions such as myocardial infarction, where cardiomyocyte loss is a primary driver of heart failure. Studies have shown that GHRH can inhibit apoptosis in cardiomyocytes subjected to serum starvation or stimulation with β-adrenergic receptor agonists. researchgate.net

The molecular mechanisms underlying these anti-apoptotic effects involve the activation of pro-survival signaling pathways. Specifically, GHRH (1-43) has been shown to activate the PI3K/Akt and ERK1/2 pathways in cardiomyocytes. researchgate.net Activation of these kinases leads to the phosphorylation and regulation of downstream targets that inhibit the apoptotic machinery. For instance, activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Forkhead transcription factors, thereby promoting cell survival. nih.gov While direct TUNEL assays have shown non-significant reductions in apoptosis in some in vivo studies, molecular analysis has revealed changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, supporting an anti-apoptotic role for GHRH agonists. nih.gov

Role in Cardiac Remodeling and Injury Repair

Following a cardiac injury such as a myocardial infarction, the heart undergoes a process of remodeling which, if maladaptive, can lead to heart failure. GHRH (1-43) and its agonists have demonstrated a remarkable ability to promote favorable cardiac remodeling and repair. In animal models of myocardial infarction, treatment with GHRH agonists has been shown to significantly reduce the size of the infarct scar and the extent of ventricular fibrosis. researchgate.netnih.gov For example, in a rat model of myocardial infarction, a GHRH agonist reduced the infarct size to 36 ± 3% compared to 41 ± 1% in the placebo group. researchgate.netnih.gov In a swine model, a GHRH agonist led to a -38.38 ± 4.63% change in scar size as a percentage of left ventricular mass, compared to -14.56 ± 6.92% in the placebo group. nih.gov

This beneficial remodeling is associated with an improvement in cardiac function. GHRH agonist treatment has been shown to attenuate the increase in left ventricular end-systolic diameter and improve ejection fraction following a myocardial infarction. nih.gov In one study, the ejection fraction was improved to 47 ± 4% in the GHRH-agonist treated group compared to 38 ± 3% in the placebo group. nih.gov The mechanisms behind these effects are multifaceted and include the promotion of cardiomyocyte survival, as discussed above, as well as the stimulation of cardiac progenitor cell proliferation and an increase in capillary density in the myocardium. pnas.orgresearchgate.net

Table 2: Effect of GHRH Agonists on Cardiac Remodeling and Function Post-Myocardial Infarction

GHRH Agonist Animal Model Parameter Measured Outcome Citation
GHRH-A Rat Myocardial Infarct Size Reduced to 36 ± 3% (vs. 41 ± 1% in placebo) researchgate.netnih.gov
GHRH-A Rat Ventricular Fibrosis Reduced to 20 ± 1% (vs. 29 ± 1% in placebo) researchgate.netnih.gov
MR-409 Swine Scar Size (% of LV mass) -38.38 ± 4.63% change (vs. -14.56 ± 6.92% in placebo) nih.gov
GHRH-A Rat Ejection Fraction Improved to 47 ± 4% (vs. 38 ± 3% in placebo) nih.gov
JI-38 Rat Ejection Fraction Restored by ≈22% pnas.org

Activation of Survival Kinase Pathways in Myocardium

The cardioprotective effects of GHRH (1-43) are underpinned by the activation of specific pro-survival kinase pathways within the myocardium. The Reperfusion Injury Salvage Kinase (RISK) and the Survivor Activating Factor Enhancement (SAFE) pathways are two critical signaling cascades that converge to protect the heart from injury.

The RISK pathway involves the activation of kinases such as PI3K/Akt and ERK1/2. As previously mentioned, GHRH (1-43) potently activates these kinases in cardiomyocytes. researchgate.netnih.gov Activated Akt and ERK1/2 can then phosphorylate a variety of downstream targets that mediate cardioprotection. For instance, they can lead to the inactivation of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-apoptotic kinase, and the activation of endothelial nitric oxide synthase (eNOS), which generates the protective molecule nitric oxide. nih.govnih.gov

The SAFE pathway involves the activation of the signal transducer and activator of transcription 3 (STAT3). GHRH has been shown to induce the phosphorylation and activation of STAT3 in the heart. pnas.org Activated STAT3 can translocate to the nucleus and regulate the expression of genes involved in cell survival and anti-inflammatory responses.

The activation of these survival kinase pathways by GHRH (1-43) ultimately leads to the inhibition of the mitochondrial permeability transition pore (mPTP), a key event in cell death, and the preservation of mitochondrial function, thereby protecting the myocardium from injury. pnas.org

Involvement in Pulmonary Physiology

While primarily known as a hypothalamic peptide, GHRH is also produced locally in various peripheral tissues, including the lungs. nih.govencyclopedia.pubdntb.gov.uaresearchgate.netnih.gov The expression of both GHRH and its receptor (GHRH-R) in lung tissue suggests its participation in local physiological and pathological processes, independent of the pituitary-growth hormone axis. nih.govencyclopedia.pubresearchgate.net

The presence of pituitary-type GHRH-receptors (GHRH-R) in human and mouse lung tissue points to a role for GHRH in lung development, growth, and repair. nih.govencyclopedia.pubresearchgate.netnih.gov The GHRH gene and its receptor are expressed in a wide array of lung cells, including alveolar type 2 cells, club cells, fibroblasts, bronchial epithelial cells, and parenchymal cells. nih.govencyclopedia.pubresearchgate.net This broad distribution implies that GHRH signaling is integral to lung homeostasis. nih.gov The GHRH-R, upon binding GHRH, can modulate key intracellular signaling pathways that are crucial for lung growth and maturation. encyclopedia.pub While much of the growth-promoting effect is mediated through the subsequent release of Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1), local GHRH production in the lung suggests a direct, paracrine role in tissue development and maintenance. encyclopedia.pubresearchgate.net

Lung fibroblasts, which express GHRH receptors, are key players in tissue repair and remodeling. nih.govencyclopedia.pub GHRH and its agonists have been shown to regulate the proliferation of these fibroblasts. nih.govresearchgate.netnih.govtechlinkcenter.org This proliferative effect is mediated through the modulation of critical intracellular signaling cascades, specifically the extracellular signal-regulated kinase (ERK) and Akt pathways, which are central to cell growth and survival. nih.govresearchgate.nettandfonline.com

Conversely, antagonists of the GHRH-R, such as the synthetic peptide MIA-602, exhibit opposing effects. Research demonstrates that GHRH-R antagonists can induce apoptosis (programmed cell death) in lung fibroblasts in a dose-dependent manner. nih.govnih.govtechlinkcenter.org This pro-apoptotic action is a vital component of their anti-fibrotic capabilities, helping to resolve excess fibroblast accumulation that characterizes fibrotic diseases. nih.govtechlinkcenter.org

Table 1: Effects of GHRH Signaling on Lung Fibroblasts
Compound TypeEffect on FibroblastsMediating PathwaysReference
GHRH / GHRH AgonistsStimulates ProliferationERK, Akt nih.govresearchgate.nettandfonline.com
GHRH-R Antagonists (e.g., MIA-602)Induces ApoptosisInhibition of ERK and Akt nih.govnih.govtechlinkcenter.org

GHRH signaling plays a significant role in modulating the lung's response to injury, particularly in the context of inflammation and fibrosis. nih.govresearchgate.net GHRH-R antagonists have demonstrated potent anti-inflammatory and anti-fibrotic effects in preclinical models, such as bleomycin-induced lung injury. nih.govtechlinkcenter.orgnih.gov

The mechanisms underlying these effects are multifaceted. The GHRH-R antagonist MIA-602 has been shown to inhibit several key pro-inflammatory signaling pathways, including p21-activated kinase 1 (PAK1), signal transducer and activator of transcription 3 (STAT3), nuclear factor-kappa B (NF-κB), and ERK. nih.govnih.govtechlinkcenter.org By blocking these pathways, the antagonist can reduce the production of inflammatory mediators. tandfonline.comnih.gov Furthermore, studies have revealed that MIA-602 significantly suppresses multiple genes associated with the cellular immune response, including those involved in T-cell differentiation, activation, and cytokine production, further highlighting its capacity to modulate lung inflammation. nih.gov This reduction in both inflammation and fibrosis underscores the therapeutic potential of targeting the GHRH receptor in pulmonary diseases. nih.govtechlinkcenter.orgnih.gov

Ovarian Function and Granulosa Cell Differentiation

Emerging evidence indicates that the GHRH system is also active within the ovary, suggesting a direct role in regulating ovarian function. nih.govpnas.org The GHRH gene and its peptide product have been identified in the rat ovary, pointing to a local, paracrine or autocrine system. nih.gov

Research on granulosa cells from immature, estrogen-treated rats has shown that these cells possess receptors that bind GHRH. oup.com In cultured granulosa cells, GHRH was found to:

Stimulate the formation of cyclic adenosine monophosphate (cAMP). oup.com

Potentiate follicle-stimulating hormone (FSH)-induced cAMP production. oup.com

Amplify FSH-induced progesterone (B1679170) biosynthesis, aromatase activity, and the formation of luteinizing hormone (LH) receptors. oup.com

These findings demonstrate that GHRH acts as a potent agonist in the ovary, likely through a common receptor shared with Vasoactive Intestinal Peptide (VIP), to promote the differentiation of granulosa cells. oup.com This local action suggests that GHRH can directly contribute to follicular maturation by modulating the stimulatory effects of FSH on granulosa cell function. oup.com

Interactions with the Immune System (Mechanistic Studies)

The GHRH axis has a complex and significant interaction with the immune system. Lymphocytes and other immune cells express GHRH and its receptors, indicating that they are direct targets for GHRH signaling. particlepeptides.comresearchgate.net

Mechanistic studies reveal that GHRH signaling can promote the differentiation of T helper 17 (Th17) cells, a subset of T cells that play a critical role in autoimmune inflammation. frontiersin.orgnih.gov This process is mediated through the activation of the Janus kinase (JAK)-STAT3 pathway, where GHRH signaling increases the phosphorylation of STAT3, a key transcription factor for Th17 differentiation. nih.gov Consequently, enhancing GHRH signaling with agonists promotes Th17-mediated inflammation, while blocking it with antagonists or in cases of GHRH-R deficiency reduces it. nih.gov

Furthermore, administration of a GHRH analog to aging individuals has been shown to produce broad immune-enhancing effects. particlepeptides.com These effects include:

An increase in lymphocytes expressing the transferrin receptor (CD71), a marker of cell activation. particlepeptides.com

An increase in activated monocytes (CD14). particlepeptides.com

A significant rise in the total number of B cells. particlepeptides.com

Enhanced T cell functional responsiveness, evidenced by increased numbers of cells expressing the IL-2 receptor (CD25) and enhanced IL-2 secretion. particlepeptides.com

These findings illustrate that GHRH is a significant modulator of immune cell function, with the potential to influence both innate and adaptive immunity. particlepeptides.comfrontiersin.org

Emerging Roles in Aging and Longevity Pathways (e.g., GHRH-KO Mouse Models)

One of the most striking extrapituitary roles for GHRH has been revealed through studies on aging and longevity, primarily using GHRH gene knockout (GHRH-KO) mouse models. consensus.appnih.govsenescence.info These mice, which lack the ability to produce GHRH, exhibit a remarkable increase in lifespan. nih.govsenescence.info

Table 2: Longevity Effects in GHRH-KO Mice
ParameterObserved Effect in GHRH-KO MiceReference
Median LifespanIncreased by 43-51% nih.govsenescence.info
Maximum LifespanIncreased by up to 33% (females) nih.govsenescence.info

This dramatic extension in longevity is accompanied by a delay in the onset of age-related physiological decline. consensus.app The GHRH-KO mice display a phenotype consistent with healthier aging, including:

Improved insulin sensitivity and alterations in glucose homeostasis. consensus.appnih.gov

Enhanced stress resistance. nih.gov

Reduced inflammation. consensus.app

Protection against age-related diseases like cancer and diabetes. consensus.app

The mechanisms behind this extended longevity are linked to major shifts in gene expression related to detoxification, stress resistance, and insulin signaling. nih.gov Interestingly, the lifespan-extending effects of the GHRH knockout are additive to those achieved through caloric restriction, suggesting that GHRH signaling influences aging through pathways that are at least partially distinct from those modulated by diet. nih.gov These findings establish the GHRH-KO mouse as a key model for understanding the hormonal regulation of aging and implicate the suppression of the GHRH/GH axis as a critical pathway in promoting longevity. consensus.appnih.govoup.com

Autocrine/Paracrine Function as a Growth Factor in Peripheral Tissues

While the primary role of hypothalamic Somatotropin Releasing Hormone (SRH), also known as Growth Hormone-Releasing Hormone (GHRH), is to stimulate the synthesis and release of Growth Hormone (GH) from the anterior pituitary gland, a growing body of evidence reveals its significant physiological roles in extrapituitary tissues. nih.govwikipedia.orgnih.gov The expression of GHRH and its receptors, including splice variants, has been identified in a diverse array of peripheral cells and tissues, where it functions locally as an autocrine or paracrine growth factor. wikipedia.orgnih.govmiami.edu This local activity involves the stimulation of cell proliferation, survival, and differentiation, as well as the inhibition of apoptosis, independent of the pituitary GH/hepatic Insulin-like Growth Factor-I (IGF-I) axis. nih.govnih.gov

The discovery of GHRH and its receptor splice variants, such as SV1, in various peripheral tissues has expanded the understanding of this neuropeptide's function beyond its neuroendocrine role. nih.govnih.gov These local systems are implicated in physiological processes like tissue repair and immune regulation, and pathologically in the proliferation of cancer cells. nih.govmiami.edunih.gov The GHRH produced in these tissues can act on the same cells that produce it (autocrine) or on adjacent cells (paracrine) to modulate cellular activities. nih.govnih.gov

Detailed Research Findings in Peripheral Tissues

Research has demonstrated the presence and functional significance of a local GHRH system in several peripheral tissues.

Wound Healing: GHRH plays a role in tissue repair and wound healing by acting on fibroblasts. nih.gov Studies have shown that fibroblasts express splice variants of the GHRH receptor (SV1). nih.gov GHRH and its agonists stimulate the proliferation and migration of fibroblasts, which are crucial for the formation of granulation tissue and wound closure. nih.gov The endogenous GHRH produced by fibroblasts may regulate their own activity and that of other cells involved in the healing process. nih.gov This suggests that GHRH has a direct effect on cells associated with wound repair. nih.gov

Immune System: The immune system is another site of extrapituitary GHRH activity. Lymphocytes have been shown to synthesize and release a biologically active GHRH-like peptide and express GHRH receptors. particlepeptides.comoup.com This suggests that GHRH can act as a local regulator of immune function. nih.gov Studies have indicated that GHRH can enhance immune cell function, including the activation of T cells, B cells, and monocytes. particlepeptides.comoup.com For instance, GHRH expression is found in peripheral blood mononuclear cells (PBMCs), with higher levels in monocytes. researchgate.net

Reproductive System: GHRH and its receptors are expressed in various reproductive tissues. In the ovary, GHRH may play a role in follicular development and steroidogenesis. nih.govfrontiersin.org The presence of GHRH and its receptor in granulosa cells, theca cells, and oocytes suggests a direct regulatory function. encyclopedia.pubmdpi.com Similarly, the placenta produces GHRH, which is thought to stimulate placental GH-like hormones, which in turn regulate the production of insulin-like growth factors (IGFs). nih.govnih.gov This placental GHRH system is crucial for maternal metabolic adaptations during pregnancy. nih.govoup.com

Cancer: Many types of cancer cells express GHRH and its receptors, creating an autocrine/paracrine stimulatory loop that promotes tumor growth. miami.edunih.gov The splice variant SV1 is frequently expressed in tumors and has been shown to possess ligand-independent proliferative effects. miami.edunih.gov This local GHRH signaling pathway has been identified in various cancers, including lung, prostate, and breast cancer. miami.edunih.govoup.com The presence of this system makes it a potential target for anticancer therapies using GHRH antagonists. nih.gov

Research Findings on GHRH Autocrine/Paracrine Functions

Tissue/Cell TypeReceptor(s) ExpressedObserved Effects of Local GHRH SignalingKey Findings
Fibroblasts (Skin)SV1 (Splice Variant Receptor)Stimulation of proliferation and migration.GHRH and its agonists accelerate wound healing by directly acting on fibroblasts, promoting tissue repair. nih.govnih.gov
Immune Cells (Lymphocytes, Monocytes)GHRH-R, SV1Enhanced proliferation and activation of T and B cells; increased monocyte activity.A local GHRH system within the immune system contributes to immune regulation and response. nih.govparticlepeptides.comoup.com
Ovarian Cells (Granulosa, Theca, Oocytes)GHRH-RRegulation of follicular development, steroidogenesis, and oocyte maturation.GHRH acts as a local factor in the ovary to support reproductive functions. nih.govfrontiersin.orgmdpi.com
PlacentaGHRH-RStimulation of placental GH and subsequently IGFs.Placental GHRH is vital for maternal physiological adaptations to pregnancy. nih.govnih.govoup.com
Cancer Cells (e.g., Lung, Breast, Prostate)GHRH-R, SV1Stimulation of cell proliferation and survival; inhibition of apoptosis.An autocrine/paracrine GHRH loop promotes tumor growth, making it a therapeutic target. miami.edunih.govoup.com

The following table summarizes the expression of GHRH and its receptor splice variant (SV1) in various normal mouse tissues, further supporting the widespread potential for autocrine/paracrine actions.

TissueGHRH ExpressionSV1 Expression
HeartPositivePositive
ColonPositivePositive
LungsPositivePositive
Small IntestinePositivePositive
StomachPositivePositive
KidneysPositivePositive
EndometriumPositiveNegative
TestisNegativePositive

Data adapted from an immunohistochemical analysis of normal mouse tissues. nih.gov

Peptide Chemistry and Analog Design for Research Applications

Synthetic Methodologies for Somatotropin Releasing Hormone (1-43) and Analogs

The synthesis of Somatotropin Releasing Hormone (GHRH), also known as somatocrinin, and its analogs is a cornerstone of research into its physiological functions and therapeutic potential. The native human GHRH is a 44-amino acid peptide. gavinpublishers.com However, extensive research has demonstrated that the N-terminal 1-29 fragment retains the full biological activity of the parent molecule. nih.govpnas.org This has made the GHRH(1-29) sequence the primary template for the design of synthetic analogs. nih.gov

Solid-phase peptide synthesis (SPPS) is the predominant method for producing GHRH and its analogs. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. This method is highly efficient and allows for the incorporation of non-natural or modified amino acids at specific positions to enhance desired properties.

In some instances, a combination of solid-phase synthesis and enzymatic coupling has been employed. For example, a precursor, GRF(1-43)-OH, was prepared using solid-phase peptide synthesis, and then trypsin was used to catalyze the coupling of Leucinamide to the C-terminus to produce the full-length GRF(1-44)-NH2. nih.gov However, this method can be complicated by competing side reactions. nih.gov

The primary goals of synthesizing GHRH analogs are to improve their potency, metabolic stability, and receptor binding affinity. patsnap.com Native GHRH has a very short half-life in circulation due to rapid enzymatic degradation. nih.gov Therefore, a key focus of synthetic methodologies is to create analogs that are resistant to this breakdown, thereby prolonging their activity.

Structure-Activity Relationship (SAR) Studies of Somatotropin Releasing Hormone Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of GHRH analogs influences their biological activity. drugdesign.org These studies involve systematically modifying the amino acid sequence and observing the effects on properties such as receptor binding, signal transduction, and in vivo potency. The knowledge gained from SAR studies guides the rational design of more effective GHRH analogs. nih.govscience.gov

Early SAR studies established that the N-terminal region of GHRH is critical for its biological function. researchgate.net The first few amino acids are particularly important for receptor activation. For instance, the replacement of the second amino acid, Alanine, with a D-Alanine residue was a key modification that led to the development of more stable and potent agonists.

Key findings from SAR studies include:

N-terminal Modifications: The N-terminus is a primary site for enzymatic cleavage. Modifications at this end, such as the substitution of L-amino acids with D-amino acids (e.g., D-Ala at position 2), have been shown to significantly increase resistance to degradation by dipeptidyl peptidase-IV (DPP-IV). nih.gov N-methylation of the first amino acid, Tyrosine, is another strategy that enhances stability and potency. nih.govnih.govmiami.edu

Amino Acid Substitutions: Replacing specific amino acids within the peptide chain can have a profound impact on activity. For example, substituting Glycine at position 15 with Aminoisobutyric acid (Abu) and Methionine at position 27 with Norleucine (Nle) has been shown to improve stability and potency. pnas.org

C-terminal Modifications: The C-terminus of GHRH is also susceptible to degradation. Amidation of the C-terminus is a common modification that increases the half-life of the peptide. Further modifications, such as the addition of an agmatine (B1664431) moiety, have also been explored to enhance potency. nih.govnih.govmiami.edu

Conformational Effects: The three-dimensional structure of GHRH analogs is a key determinant of their activity. SAR studies have suggested that more compact structures are often associated with agonistic activity, while more extended conformations may lead to antagonistic properties. nih.gov

These SAR studies have been instrumental in the development of a wide range of GHRH analogs with tailored properties for research purposes.

Design and Characterization of Somatotropin Releasing Hormone Agonists for Research

GHRH agonists are analogs designed to mimic and, in many cases, enhance the effects of native GHRH. patsnap.com These molecules bind to and activate the GHRH receptor, stimulating the synthesis and release of growth hormone. nih.gov The development of potent and stable GHRH agonists has been a major focus of research, leading to the creation of compounds with significantly improved pharmacological profiles compared to the native peptide. researchgate.net

The quest for more potent GHRH agonists has led to the synthesis of numerous analogs with strategic modifications. A notable series of potent agonists includes the "JI" and "MR" series of compounds. nih.govnih.gov These analogs incorporate several key modifications that collectively enhance their activity.

For example, the analog JI-38 served as a template for the development of even more potent compounds. nih.govnih.govmiami.edu Modifications to JI-38, such as the replacement of Dat at position 1 with N-Me-Tyr, resulted in analogs like MR-356, MR-361, and MR-367, which demonstrated improved potencies. nih.govnih.govmiami.edu

Further enhancements in potency were achieved through modifications at both the N- and C-termini. Analogs such as MR-403, MR-406, MR-409, and MR-410, which feature an N-Me-Tyr at position 1 and an Arg-NHCH3 at the C-terminus, have been reported to be among the most potent GHRH agonists developed to date. nih.govnih.govmiami.edu Some of these analogs are reported to be over 100 times more active than human GHRH-(1-29)-NH2. patsnap.com

The development of these highly potent agonists has been driven by a desire to create research tools that can produce a sustained and robust stimulation of the GHRH receptor, allowing for a more detailed investigation of its downstream effects.

The enhanced activity of these potent GHRH agonists can be attributed to specific structural features that improve their interaction with the GHRH receptor and increase their resistance to degradation. nih.gov

Receptor Binding and Activation: The modifications incorporated into potent agonists are designed to optimize their fit within the GHRH receptor binding pocket. This enhanced binding affinity translates into a more robust activation of the receptor and its downstream signaling pathways, primarily the cyclic AMP (cAMP) pathway. patsnap.com The three-dimensional conformation of the agonist plays a critical role in this interaction, with more compact structures generally favoring an agonistic response. nih.gov

Resistance to Enzymatic Degradation: As previously mentioned, a major limitation of native GHRH is its rapid breakdown by enzymes. The strategic substitutions in potent agonists, such as D-amino acids at position 2 and N-methylation at position 1, effectively block the cleavage sites for these enzymes, leading to a longer circulating half-life and prolonged biological activity. nih.gov

The relationship between the specific structural modifications and the resulting increase in potency provides valuable insights into the molecular mechanisms of GHRH receptor activation.

Design and Characterization of Somatotropin Releasing Hormone Antagonists for Research

In contrast to agonists, GHRH antagonists are designed to block the action of native GHRH. nih.gov They achieve this by binding to the GHRH receptor without activating it, thereby preventing the binding of the natural ligand. mdpi.com The development of specific and potent GHRH antagonists has been crucial for investigating the physiological roles of GHRH and for exploring its potential as a therapeutic target in various diseases, including cancer. nih.govdibellainsieme.org

The first GHRH antagonist was developed by replacing the Alanine at position 2 with a D-Arginine. pnas.org This single substitution was sufficient to convert the peptide from an agonist to an antagonist. Since this initial discovery, numerous other GHRH antagonists have been synthesized with the goal of increasing their potency and duration of action.

A significant advancement in the development of GHRH antagonists came with the introduction of further modifications to the peptide backbone. These modifications include:

Acylation of the N-terminus: The addition of an acyl group, such as Phenylacetyl (PhAc), to the N-terminal Tyrosine has been shown to enhance antagonistic activity. pnas.org

Multiple Amino Acid Substitutions: A combination of substitutions at various positions has been found to be highly effective in producing potent antagonists. For example, the antagonist JV-1-36 incorporates a PhAc group at the N-terminus, a D-Arg at position 2, a p-chloro-Phenylalanine at position 6, an Arginine at position 9, an Aminoisobutyric acid at position 15, a Norleucine at position 27, a D-Arginine at position 28, and a Homoarginine at position 29. pnas.org This antagonist has demonstrated high and prolonged in vivo activity. pnas.org

These antagonists act as specific competitive inhibitors of the GHRH receptor, meaning they directly compete with endogenous GHRH for binding to the receptor. nih.gov The development of these powerful research tools has enabled a more precise dissection of the GHRH signaling pathway and its role in both normal physiology and disease states.

Strategies for Enhanced Receptor Binding Affinity and Protracted Action

The therapeutic utility of native peptides like somatotropin-releasing hormone (GHRH) is often limited by their short in-vivo half-life due to enzymatic degradation. mdpi.com Consequently, medicinal chemistry has focused on creating synthetic analogs with improved stability and a longer duration of action. mdpi.com Key strategies involve chemical modifications to increase resistance to proteolysis, enhance receptor binding affinity, and prolong circulation time. patsnap.comnih.gov

One primary approach is the substitution of natural L-amino acids with non-proteinogenic amino acids, such as D-amino acids or N-methylated amino acids, at sites susceptible to enzymatic cleavage. mdpi.compatsnap.comnih.gov This alteration of the peptide backbone enhances proteolytic stability. nih.gov For instance, replacing the arginine at position 29 with agmatine, its decarboxylated counterpart, has produced GHRH analogs with significantly higher potency and binding affinity for pituitary GHRH receptors. nih.gov Such modifications can result in analogs that are 45–96 times more potent in stimulating GH release than the native GHRH-(1-29)-NH₂ fragment. nih.gov

Other successful strategies include:

Backbone Modification : Inserting methyl-amino acids or β-amino acids can improve proteolytic stability. nih.gov N-methylation, for example, can increase resistance to enzymatic degradation by altering the peptide's conformation and hydrogen-bonding capacity. nih.gov

Side Chain Modification : Replacing natural amino acids with their analogs can improve binding affinity and target selectivity. nih.gov

Cyclization : This technique restricts the peptide's structure, which can enhance target interaction and cellular permeability. mdpi.com

Terminal Modifications : N-terminal acetylation and C-terminal amidation are common methods to protect against exopeptidases. acs.org

These modifications are designed to create a more stable and potent molecule, leading to a protracted pharmacodynamic profile. patsnap.com The development of long-acting GHRH analogs aims to reduce the frequency of administration, which may improve therapeutic adherence. oup.com

Identification and Mechanism of Small-Molecule Antagonists

While peptide-based antagonists of the GHRH receptor (GHRHR) have been developed, their application can be limited by poor pharmacokinetic profiles and the need for injection. nih.govacs.org This has driven the search for non-peptide, small-molecule antagonists that can be orally administered. nih.govbohrium.com Until recently, no such compounds had been reported for the GHRHR. nih.govacs.org

The identification of the first non-peptide GHRHR antagonists was achieved through a structure-based drug discovery approach. nih.govnih.gov This process involved:

Homology Modeling : A structural model of the GHRHR's seven-transmembrane (7TMD) domain was created using the known structure of the human glucagon (B607659) receptor as a template. nih.govacs.org

Virtual Screening : A pharmacophore model was generated based on the chemical features of the orthosteric binding pocket of the GHRHR model. nih.govacs.org This model included features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govacs.org

In Vitro Validation : The identified compounds were then tested in vitro for their ability to inhibit GHRH-induced signaling. nih.govresearchgate.net The primary mechanism of GHRH action is the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production. nih.govacs.org Therefore, the effectiveness of potential antagonists was measured by their ability to block this GHRH-induced cAMP accumulation. nih.govacs.org

Several of the novel small-molecule compounds identified were able to inhibit GHRH-induced cAMP generation. acs.orgnih.gov The proposed mechanism of action for these antagonists is the blockade of the 7TMD cavity, preventing the conformational changes necessary for receptor activation by the native GHRH peptide. acs.org These compounds are thought to interact with key residues within the orthosteric pocket, thereby functioning as competitive antagonists. nih.govacs.org

Structural Basis for Antagonist Function and Conformational Differences

The function of both peptide and small-molecule antagonists of the GHRH receptor is rooted in their specific structural interactions with the receptor, which differ significantly from those of agonists. The GHRH receptor, a Class B1 G protein-coupled receptor (GPCR), is activated when the N-terminus of the GHRH peptide binds within the receptor's transmembrane domain (TMD) pocket. nih.govup.ac.za

Peptide Antagonists: Studies comparing GHRH agonists and antagonists have revealed that their biological function is correlated with distinct structural conformations. nih.gov High-resolution trapped ion mobility spectrometry has shown that GHRH agonists tend to adopt more compact structures, which are necessary for receptor activation. nih.gov In contrast, GHRH antagonists, such as MIA-602 and MIA-690, exhibit more extended structural conformations. nih.gov It is proposed that these extended structures are crucial for binding to the receptor in a manner that prevents the conformational changes required for activation, thereby defining their antagonist function. nih.gov The presence of additional basic residues, like in the antagonist MIA-606, can promote these extended structures through intramolecular Coulombic repulsion. nih.gov

Small-Molecule Antagonists: The structural basis for the function of newly identified small-molecule GHRHR antagonists lies in their ability to occupy the orthosteric binding pocket within the 7TMD of the receptor. acs.org Computational modeling and docking studies suggest that these compounds bind to a cavity and interact with specific residues that are critical for receptor activation. nih.gov The binding of these small molecules is thought to physically block the interaction of the GHRH peptide's N-terminus with the TMD, thus inhibiting signal transduction. acs.org

Conformational Changes: Receptor activation by an agonist involves significant conformational changes. For Class B1 GPCRs, this includes a two-step binding model where the C-terminus of the peptide first engages the extracellular domain (ECD), followed by the insertion of the N-terminus into the TMD, triggering activation. nih.govnih.gov Antagonists function by preventing these activating conformational shifts. While peptide antagonists with extended conformations may bind differently across the ECD and TMD, small-molecule antagonists appear to work primarily by sterically hindering the final activation step within the TMD pocket. acs.orgnih.gov The inhibitory effect of some GHRH antagonists on tumor growth has been linked to their ability to induce conformational changes in the receptor that lead to different signaling outcomes or downregulation of the receptor itself. nih.gov

Advanced Research Methodologies and Animal Models in Somatotropin Releasing Hormone 1 43 Studies

In Vitro Experimental Models

In vitro models provide controlled environments to study the specific molecular and cellular effects of GHRH(1-43) and its analogs, free from the systemic complexities of a whole organism.

Cell culture systems are fundamental tools for exploring the direct actions of GHRH(1-43) on various cell types. The choice of cell line is dictated by the research question, as different cells express the GHRH receptor (GHRHR) and its splice variants, mediating distinct biological responses.

Pituitary Cell Lines: Primary cultures of anterior pituitary cells are a classic model for studying the primary physiological function of GHRH: the synthesis and secretion of growth hormone (GH). Studies using rat and nonhuman primate pituitary cultures have demonstrated that GHRH stimulates GH release and that GHRH overexpression can lead to somatotrope cell hyperplasia.

Pancreatic Cell Lines: The discovery of GHRHR in the pancreas has led to the use of pancreatic cell lines to investigate GHRH's extrapituitary roles. The rat insulinoma (INS-1) cell line is a well-established model that displays characteristics of pancreatic β-cells. Research on INS-1 cells has shown that GHRH agonists can increase cell proliferation, enhance the expression of insulin (B600854) and GHRH receptors, and stimulate glucose-responsive insulin secretion. Furthermore, various human pancreatic cancer cell lines, such as PANC-1, MIA PaCa-2, Capan-1, and SW1990, are used to study the role of the GHRH system in cancer. In these lines, GHRH can stimulate proliferation, an effect that can be inhibited by GHRH antagonists.

Pulmonary and Other Cancer Cell Lines: The expression of GHRH and its receptor splice variants has been identified in numerous human cancer cell lines beyond the pancreas. These include gastric (NCI-N87, HS746T, AGS) and colorectal (COLO 320DM, HT-29) cancer cells. These models are invaluable for demonstrating autocrine/paracrine stimulatory loops where the cancer cells themselves produce GHRH, which then acts on their own receptors to promote growth.

To quantify the interaction between GHRH(1-43) and its receptor and to elucidate the immediate downstream signaling events, researchers employ cell-free and receptor-based assays.

Radioligand Binding Assays: These assays are the gold standard for characterizing the affinity of a ligand for its receptor. In these experiments, a radiolabeled version of GHRH or an analog is incubated with cell membranes or tissues expressing the GHRHR. By measuring the amount of bound radioactivity at various concentrations of the radioligand (saturation binding) or in the presence of an unlabeled competitor (competition binding), key parameters can be determined. These include the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of binding affinity. These assays have been used with various tissues and cell types, including cultured human lymphocytes, to measure receptor binding ability.

cAMP ELISA: The GHRHR is a canonical Gs protein-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). A cAMP Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify this second messenger. Studies have shown that GHRH stimulation of gastric, pancreatic, and colorectal cancer cells leads to an increase in cAMP production. This response can be competitively inhibited by GHRH antagonists, confirming that the observed effects are mediated through the GHRHR and its associated signaling pathway. In some cell types, GHRH can also activate other signaling pathways, such as the phospholipase C pathway.

Functional assays measure the downstream biological consequences of GHRH receptor activation.

Proliferation Assays: The mitogenic effects of GHRH(1-43) are frequently assessed using proliferation assays like the MTS assay. This method measures cell viability and, by extension, proliferation. In pancreatic cancer cell lines such as PANC-1 and HPAC, silencing the GHR significantly reduces cell viability, indicating a proliferative role for the receptor in these cells. Conversely, GHRH agonists have been shown to stimulate the proliferation of INS-1 cells.

Gene Expression Analysis: Techniques like quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and Northern blot are used to measure changes in the expression of specific genes following GHRH treatment. For example, GHRH agonists increase the mRNA expression of insulin, IGF-1, and the GHRH receptor itself in INS-1 cells. In human iPS cells, GHRH signaling was found to upregulate the transcription of key developmental genes like NKX2-5.

Signaling Pathway Activation: Western blotting is a key technique used to detect the activation of intracellular signaling cascades. Activation is often measured by detecting the phosphorylated (active) forms of key signaling proteins. Studies have shown that GHRH agonists induce the phosphorylation and activation of the ERK and AKT pathways in INS-1 cells. In HEK

In Vivo Animal Models for Mechanistic Studies

Ex Vivo Tissue Perifusion Systems for Secretion Dynamics

Ex vivo tissue perifusion systems are sophisticated in vitro tools that maintain tissue viability and function outside of the organism, allowing for the detailed study of cellular and tissue-level responses in a controlled environment. mdpi.com These systems surpass traditional static culture methods by providing a continuous flow of fresh, oxygenated medium and removing waste products, thereby mimicking the physiological microenvironment more accurately. mdpi.comnih.gov This dynamic setup is crucial for studying the pulsatile nature of hormone secretion, a hallmark of the neuroendocrine system. nih.gov

A typical perifusion system consists of a chamber holding the tissue slice or dispersed cells, connected to a pump that maintains a constant flow of culture medium. physiology.org The effluent medium is collected in fractions over time, which can then be analyzed for hormone concentrations using sensitive immunoassays. nih.gov This methodology allows researchers to observe the dynamics of hormone release in response to various stimuli.

In the context of Somatotropin Releasing Hormone (1-43) (GHRH) research, perifusion systems have been invaluable. Dual-chamber systems have been developed to perifuse hypothalamic slices in series with anterior pituitary cells. nih.gov This arrangement allows for the direct study of how pulsatile GHRH, released from the hypothalamic tissue, stimulates the secretion of Growth Hormone (GH) from the pituitary cells. nih.gov Studies using bovine tissue in such systems have demonstrated that basal secretion of both GHRH and its inhibitory counterpart, Somatostatin (B550006), is pulsatile. nih.gov Furthermore, perifused pituitary cells show significantly greater responsiveness to GHRH stimulation compared to cells in static cultures. nih.gov

Table 1: Comparison of Bovine Pituitary Cell Response in Perifusion vs. Static Culture Systems

This table illustrates the enhanced functional response of pituitary cells in a dynamic perifusion system compared to a conventional static culture over a 12-hour period, based on data from studies on bovine cells. nih.gov

ParameterStatic CulturePerifusion CultureKey Finding
Total Growth Hormone (GH) Release387 ± 33 ng/12 h2034 ± 160 ng/12 hFive-fold greater hormone secretion in perifusion system. nih.gov
Responsiveness to GHRH ChallengeDose-dependent increase in GH secretionMore responsive to the same concentration of GHRHPerifused cells exhibit higher sensitivity to neuropeptide stimulation. nih.gov

These ex vivo models, which have been adapted for tissues from various species including fish and rats, serve as a valid and essential bridge between in vitro cellular assays and complex in vivo studies, enabling precise investigation into the regulation of GHRH and its downstream effects on GH secretion. nih.govphysiology.orgphysiology.org

Models for Studying Extrapituitary Roles (e.g., Myocardial Infarction Models, Diabetic Models)

The discovery of GHRH receptors in tissues outside the hypothalamus and pituitary has spurred the use of animal models to investigate the extrapituitary functions of Somatotropin Releasing Hormone (1-43). nih.govnih.gov Myocardial infarction and diabetes models have been particularly prominent in revealing the hormone's therapeutic potential.

Myocardial Infarction (MI) Models Animal models have been critical in demonstrating the cardioprotective effects of GHRH agonists. Both rodent (rat) and large animal (swine) models of MI are utilized. nih.govresearchgate.net Typically, MI is induced by transiently occluding a coronary artery, such as the left anterior descending artery. researchgate.net Following a recovery period, animals are treated with GHRH agonists (e.g., JI-38, MR-409) or, to confirm mechanism, a GHRH antagonist (e.g., MIA-602). nih.govresearchgate.net

Research in rat models of chronic MI has shown that treatment with a GHRH agonist, even when initiated one month after the initial injury, can significantly improve cardiac function, reduce the size of the infarct, and increase myocyte mitosis. nih.gov These beneficial effects were nullified by co-administration of a GHRH antagonist, confirming they are mediated through the GHRH receptor. nih.gov Studies in swine, a large animal model with high translational relevance, have shown that GHRH agonist MR-409 reduces myocardial scar mass and size. researchgate.net A proposed mechanism for these reparative effects involves the stimulation and proliferation of endogenous cardiac stem cells. nih.gov

Table 2: Research Findings from Animal Models of Myocardial Infarction

This table summarizes key studies using GHRH agonists in animal models of myocardial infarction, highlighting the experimental setup and major outcomes.

Animal ModelGHRH Analog UsedAssessment MethodsKey Research FindingsCitation
Rat (Chronic MI)JI-38 (Agonist), MIA-602 (Antagonist)Echocardiography, Hemodynamics, MorphometryImproved cardiac function, reduced infarct size, and increased myocyte mitosis. nih.gov nih.gov
Swine (Subacute MI)MR-409 (Agonist)Cardiac Magnetic Resonance (CMR), Pressure-Volume LoopsReduced scar mass and size as a percentage of left ventricular mass. researchgate.net researchgate.net
Rat (Acute & Chronic MI)JI-38 (Agonist)In vivo and ex vivo cell analysisIncreased number of ckit+ cardiac stem cells, suggesting a regenerative mechanism. nih.gov nih.gov

Diabetic Models Chemically-induced diabetes, most commonly using streptozotocin (B1681764) (STZ) in rats and mice, is the standard model for studying the role of GHRH in this metabolic disease. pnas.orgnih.gov STZ is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thus mimicking aspects of type 1 diabetes. pnas.orgnih.gov These models have revealed that GHRH and its analogs can enhance the survival and proliferation of insulin-producing pancreatic β-cells. nih.govfrontiersin.org

In STZ-induced diabetic mice, the GHRH agonist MR-409 was found to reduce the severity of the disease, characterized by lower blood glucose levels and prolonged lifespan. pnas.org Conversely, studies in STZ-induced diabetic rats have shown that a GHRH antagonist, MIA-602, can ameliorate associated complications like dyslipidemia by reducing triglyceride-rich lipoproteins and markers of renal injury. nih.gov These findings point to a complex role for the GHRH system in both glucose homeostasis and the secondary complications of diabetes. nih.gov Animal models also show that the diabetic state itself alters the hypothalamic GHRH-GH axis, often leading to reduced GHRH expression and suppressed pulsatile GH secretion. probl-endojournals.rumdpi.com

Methodological Advancements in Measuring In Vivo Hormone Dynamics

Understanding the physiological role of Somatotropin Releasing Hormone (1-43) requires methods capable of capturing its dynamic, pulsatile release in living organisms. physiology.org Methodological advancements have moved beyond static measurements to provide a real-time view of neuroendocrine function.

A significant advancement is the use of push-pull perfusion, a microdialysis technique that allows for direct sampling of neuropeptides from specific brain regions in conscious, unrestrained animals. oup.com This method has been successfully applied to the stalk-median eminence of rhesus monkeys to simultaneously measure the release of GHRH and Somatostatin. oup.com The collected samples are then analyzed using highly sensitive radioimmunoassays. oup.com Subsequent mathematical analysis of the hormone concentration time-series, using algorithms like PULSAR, allows for the characterization of pulse frequency, amplitude, and baseline levels. oup.com This technique has provided direct evidence that the age-related decline in GH is due to a substantial decrease in GHRH pulsatility and an increase in Somatostatin tone. oup.com

Table 3: Age-Related Changes in Pulsatile GHRH Release in Female Rhesus Monkeys

This table presents data obtained via push-pull perfusion, showing a significant decline in GHRH release from the stalk-median eminence in aged monkeys compared to young adults. oup.com

GHRH Pulse ParameterYoung Adult MonkeysAged MonkeysSignificance
Mean GHRH LevelsHigher3- to 4-fold lowerp < 0.01
Pulse FrequencyHigherSignificantly lowerp < 0.05
Pulse AmplitudeHigherSignificantly lowerp < 0.01
Baseline ReleaseHigherSignificantly lowerp < 0.05

Other advanced in vivo methodologies focus on the downstream effects of GHRH. High-frequency blood sampling (e.g., every 10 minutes) is essential for accurately resolving the pulsatile pattern of GH secretion, which is driven by GHRH. paulogentil.com However, a significant methodological consideration is the variability among different immunoassay platforms used to measure hormone concentrations, which can affect data interpretation. paulogentil.comnih.gov

Furthermore, cutting-edge in vivo imaging techniques in mice allow for the visualization of pituitary gland function at single-cell resolution. nih.gov Using fluorescent markers and oxygen microsensors, researchers can monitor real-time changes in pituitary microcirculation, oxygen supply, and GH cell network activity in response to a GHRH injection. nih.gov These studies have revealed that GHRH not only stimulates GH cell activity but also coordinately increases local blood flow, demonstrating a functional link between the endocrine network and its tissue microenvironment. nih.gov

Theoretical Frameworks, Conceptual Advancements, and Future Research Horizons

Unraveling Complex GHRH-Mediated Signaling Network Interactions

The signaling cascade initiated by Somatotropin Releasing Hormone (1-43), also known as Growth Hormone-Releasing Hormone (GHRH), is multifaceted, extending beyond its classical pathway. GHRH exerts its effects by binding to the GHRH receptor (GHRH-R), a member of the G protein-coupled receptor (GPCR) superfamily. nih.gov The canonical signaling pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. northwestern.edupatsnap.com This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). nih.govpatsnap.com PKA-mediated phosphorylation of the CREB transcription factor is a critical step in stimulating the synthesis and secretion of growth hormone (GH). nih.gov

However, research has uncovered a more intricate network of signaling interactions. While the cAMP-PKA pathway is principal, other mechanisms, including the inositol (B14025) phosphate-diacylglycerol-protein kinase C system, the Ca2+-calmodulin system, and the arachidonic acid-eicosanoid system, are also believed to contribute, albeit to a lesser extent. nih.gov GHRH is also known to activate the phospholipase C (IP3/DAG) pathway and the mitogen-activated protein (MAP) kinases ERK-1 and ERK-2. nih.govnorthwestern.edu The activation of MAP kinase appears to be dependent on cAMP but may be independent of PKA. northwestern.edu

The complexity of GHRH signaling is further deepened by the existence of GHRH-R splice variants and differential G protein coupling. Alternative splicing of the GHRH-R can lead to receptors with altered signaling properties. nih.gov For instance, the splice variant 1 (SV1) exhibits biased signaling; unlike the full-length receptor that primarily couples to Gs, SV1 preferentially activates β-arrestins, leading to ERK1/2 phosphorylation. nih.gov Furthermore, depending on its C-terminal structure, the GHRH-R can couple to different G proteins, such as Gs or Go, thereby activating distinct intracellular pathways like the cAMP/PKA/CREB or the NOS/NO/cGMP pathways, respectively. nih.gov In specific tissues like cardiomyocytes, GHRH-R activation not only stimulates the cAMP/PKA pathway but also activates PI3K-AKT signaling and inhibits the α1-AR/Gq pathway. researchgate.netresearchgate.net

Table 1: Key Signaling Pathways Mediated by GHRH-R Activation

Signaling Pathway Key Mediators Primary Outcome Reference(s)
Canonical Pathway Gs Protein, Adenylyl Cyclase, cAMP, PKA, CREB GH Synthesis and Secretion nih.govnorthwestern.edupatsnap.com
Phospholipase C Pathway Gq/11 Protein, PLC, IP3, DAG, PKC Minor role in GH production nih.gov
MAP Kinase Pathway cAMP, Ras/Raf, MEK, ERK1/2 Cell Proliferation northwestern.eduresearchgate.net
Nitric Oxide Pathway Go Protein, NOS, NO, cGMP Varies by tissue nih.gov
β-Arrestin Pathway (via SV1) β-Arrestin, ERK1/2 Cell Proliferation (often in cancer) nih.gov
PI3K/Akt Pathway PI3K, Akt, mTOR Cell Survival and Proliferation researchgate.netresearchgate.net

Elucidating Novel Extrapituitary Functions Beyond Current Understanding

Once considered a purely hypothalamic peptide, GHRH is now recognized for its significant extrapituitary roles. The expression of GHRH and its receptors, including various splice variants, has been identified in a wide range of peripheral tissues. nih.govnih.gov This widespread presence facilitates a variety of local actions, primarily involving the regulation of cell proliferation, differentiation, survival, and the inhibition of apoptosis. researchgate.netnih.gov

The scope of GHRH's peripheral influence is broad and continues to be an active area of research. In certain instances, ectopic production of GHRH by tumors has been implicated in carcinogenesis. nih.gov More defined physiological and pathological roles have been identified in several systems. These direct peripheral activities suggest that GHRH functions not just as a neuroendocrine hormone but also as a local paracrine and autocrine factor. nih.gov The ongoing challenge remains the full characterization of these non-pituitary GHRH receptors, which is crucial for a more mechanistic understanding of GHRH's local actions. nih.gov

Table 2: Summary of Investigated Extrapituitary Functions of GHRH

System/Organ Documented Function(s) Reference(s)
Pancreas Regulates pancreatic islet and β-cell survival and function. researchgate.netnih.gov
Cardiovascular Promotes cardioprotection, aids recovery post-myocardial infarction, attenuates cardiac hypertrophy. researchgate.netnih.govtandfonline.comnih.gov
Integumentary Promotes wound healing. nih.gov
Immune System Modulates immune responses, exerts anti-inflammatory effects. researchgate.netnih.govd-nb.info
Reproductive Influences endometrial cell proliferation. nih.gov
Musculoskeletal Inhibits skeletal muscle cell death and atrophy. nih.govnih.gov
Nervous System Regulates CNS functions, provides neuroprotection, influences sleep, food intake, and memory. researchgate.netnih.govyourhormones.info

Cross-Talk Mechanisms Between Somatotropin Releasing Hormone and Other Endocrine/Paracrine Systems

The regulation of GH secretion is a finely tuned process involving complex interplay between GHRH and other signaling molecules. The primary counter-regulatory hormone is Somatostatin (B550006) (SRIF) , a hypothalamic inhibitor that acts at the pituitary to prevent GH release. yourhormones.infonih.govclevelandclinic.org Somatostatin also exerts inhibitory effects on GHRH neurons, contributing to the pulsatile pattern of GH secretion. nih.gov

Another key player is Ghrelin , a potent GH-releasing peptide that acts synergistically with GHRH. northwestern.edu The GH-releasing action of ghrelin is dependent on a functional GHRH system, and evidence suggests ghrelin may directly modulate GHRH-producing neurons. nih.gov These two hormones utilize different primary signaling pathways—GHRH via cAMP and ghrelin via calcium—with their synergistic effect pointing to a significant intersection of their downstream cascades. northwestern.edu

GHRH belongs to a larger family of peptides that includes Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) , secretin, and glucagon (B607659), which can lead to receptor cross-talk. tandfonline.com For example, GHRH may compete with related peptides for binding to receptors like the VIP receptor. proquest.com The system is also under the influence of negative feedback from Insulin-like Growth Factor-1 (IGF-1) , which is produced in response to GH and acts to suppress GHRH release from the hypothalamus while stimulating somatostatin. yourhormones.infoclevelandclinic.org In some species, Gonadotropin-Releasing Hormone (GnRH) can also stimulate GH secretion, highlighting the species-specific nature of these interactions. nih.govfrontiersin.org

Development of Advanced Research Tools (e.g., Highly Selective Agonists/Antagonists, Optogenetic Probes)

Advancements in understanding GHRH physiology have been propelled by the development of sophisticated research tools, particularly highly selective GHRH-R agonists and antagonists.

GHRH Agonists are synthetic analogs engineered for enhanced potency and stability. patsnap.com Modifications such as amino acid substitutions and terminal alterations result in molecules with higher binding affinity and prolonged half-lives compared to native GHRH. patsnap.com These agonists, including those from the MR-series (e.g., MR-409), are instrumental in research exploring the therapeutic potential of GHRH in areas like GH deficiency and for its cardioprotective and neuroprotective effects. patsnap.comresearchgate.net

GHRH Antagonists have also been developed, primarily as peptide analogs that competitively block the GHRH-R. nih.govnih.gov These antagonists, such as JV-1-38, have been crucial in demonstrating the role of the GHRH system in the proliferation of various cancers by inhibiting both the endocrine GHRH-GH-IGF-1 axis and local autocrine/paracrine loops in tumors expressing GHRH-R splice variants. nih.govtandfonline.comproquest.com A significant recent development is the use of computational approaches to identify the first potential small-molecule, non-peptide GHRH-R antagonists, which could offer advantages in terms of synthesis and administration. acs.org

While tools like optogenetic probes are transforming neuroscience, their specific application to the GHRH system is an area for future development. Such tools would allow for precise spatiotemporal control of GHRH-receptive neurons, offering unparalleled insight into the dynamics of the GHRH neural network.

Table 3: Examples of Developed GHRH Receptor Ligands

Ligand Type Example(s) Key Characteristic(s) Research Application/Therapeutic Potential Reference(s)
Agonist MR-409, MR-356 Synthetic peptide analogs with enhanced potency and stability. Treatment of GH deficiency, cardioprotection, neuroprotection. patsnap.com
Antagonist JV-1-38 Peptide analog that competitively inhibits GHRH-R. Anti-proliferative agent in cancer research. nih.govtandfonline.com
Antagonist Small Molecules (e.g., MK04) First-in-class non-peptide inhibitors identified via in silico screening. Starting point for development of novel cancer therapeutics. acs.org

Application of Proteomics and Interactomics in Somatotropin Releasing Hormone Research

Proteomics and interactomics offer powerful, systems-level approaches to dissect the complex cellular responses to GHRH. These technologies allow for the large-scale analysis of proteins and their interactions, moving beyond single-pathway studies to create a comprehensive map of the GHRH signaling network.

Proteomics techniques, such as 2-dimensional gel electrophoresis (2DE) coupled with mass spectrometry (MS) and high-throughput protein arrays, can identify and quantify global changes in protein expression in response to GHRH stimulation or inhibition. nih.govresearchgate.net These methods have been successfully used to analyze the downstream effects of the GH/IGF-I axis, revealing proteomic signatures associated with GH action in various tissues. nih.gov Applying similar proteomic and phosphoproteomic strategies to GHRH-R signaling, as has been done for GnRH, can uncover novel downstream effectors and regulatory nodes. mdpi.com

Interactomics aims to map the network of protein-protein interactions. Computational tools can predict which proteins GHRH-R and its downstream signaling components interact with. This approach can reveal previously unknown connections, such as how GHRH signaling integrates with other cellular processes. For example, interactome analysis of GH in fish identified its key receptor associations. fisheriesjournal.com A similar GHRH-centric interactome map would be invaluable for understanding its pleiotropic effects.

Exploring Evolutionary Conservation and Species-Specific Differences in GHRH Systems

The GHRH system exhibits both remarkable conservation and significant species-specific diversification across the vertebrate lineage. Authentic GHRH peptides and their corresponding receptors, which are homologous to their mammalian counterparts, have been identified in diverse non-mammalian vertebrates, including fish and amphibians. pnas.orgnih.gov This discovery was pivotal, as peptides previously designated as "GHRH-like" in these species were later correctly identified as homologs of mammalian PACAP-related peptides (PRP). frontiersin.orgpnas.org

While the mature GHRH peptide sequence is relatively well-preserved, the gene structure shows evidence of evolutionary rearrangements. pnas.org For instance, the exon encoding the mature peptide differs between mammals (exon 2) and fish/frogs (exon 3). pnas.org The GHRH receptor also shows evolutionary divergence. Splice variants of the GHRH-R with distinct functional consequences have been identified in different species. A rat splice variant binds GHRH but is incapable of signaling via cAMP, whereas a human variant encodes a truncated protein that acts as a dominant-negative inhibitor. northwestern.eduoup.com

Functionally, the relative roles of GHRH and PACAP in stimulating GH release have evolved. While GHRH is the more potent stimulator in birds and mammals, the situation is different in lower vertebrates. nih.gov Furthermore, the evolution of GH and its receptor (GHR) in primates has been particularly rapid, leading to a species-specificity where the human GHR interacts effectively only with primate GH. nih.govresearchgate.net

Computational Modeling and In Silico Approaches for GHRHR Ligand Design

Computational modeling and in silico techniques have become indispensable tools for accelerating the design and discovery of novel ligands for the GHRH receptor. These approaches leverage the three-dimensional structural information of the receptor to predict how potential drug molecules will interact with it.

Structure-based drug design utilizes the known or modeled structures of GPCRs like the GHRH-R to rationally design ligands. acs.org Techniques such as homology modeling are employed to create 3D receptor models when experimental structures are unavailable, often by using the structures of related receptors as templates. uit.nouit.no

Once a structural model is in hand, virtual screening and molecular docking can be used to test vast libraries of compounds in silico to identify those with a high probability of binding to the receptor's active site. acs.orguit.no This process was instrumental in the recent identification of the first potential small-molecule antagonists for the GHRH-R. acs.org Following docking, molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of the ligand-receptor complex over time. uit.no MD simulations can predict the conformational changes the receptor undergoes upon activation and help refine the binding mode of a ligand, providing critical insights for optimizing its efficacy and selectivity. uit.no

Table of Mentioned Compounds

Compound Name Abbreviation / Synonym Class / Type
Somatotropin releasing hormone (1-43) GHRH; Growth Hormone-Releasing Hormone Peptide Hormone
Growth Hormone GH Peptide Hormone
Somatostatin SRIF Peptide Hormone
Ghrelin - Peptide Hormone
Insulin-like Growth Factor-1 IGF-1 Peptide Hormone
Pituitary Adenylate Cyclase-Activating Peptide PACAP Peptide Hormone
Gonadotropin-Releasing Hormone GnRH Peptide Hormone
Vasoactive Intestinal Peptide VIP Peptide Hormone
cyclic AMP cAMP Second Messenger
Protein Kinase A PKA Enzyme (Kinase)
Extracellular signal-regulated kinases 1/2 ERK1/2 Enzymes (Kinases)
JV-1-38 - GHRH Antagonist

Emerging Concepts in Somatotropin Releasing Hormone and its Role in Fundamental Biological Processes

Somatotropin Releasing Hormone (SRH), also known as Growth Hormone-Releasing Hormone (GHRH), is a 44-amino acid peptide primarily synthesized and secreted by the arcuate nucleus of the hypothalamus. gavinpublishers.com Its canonical function is to stimulate the synthesis and pulsatile release of Growth Hormone (GH) from the anterior pituitary gland, which is a key regulator of somatic growth and metabolism. numberanalytics.comtaylorandfrancis.com This process is a central component of the hypothalamic-pituitary-somatotropic axis, which also involves the inhibitory hormone somatostatin. taylorandfrancis.commdpi.com The binding of GHRH to its receptor (GHRH-R) on pituitary somatotrophs activates a G-protein-mediated signaling cascade, leading to increased cyclic AMP (cAMP) levels and subsequent GH secretion. numberanalytics.com GH, in turn, stimulates the production of Insulin-like Growth Factor 1 (IGF-1), primarily in the liver, which mediates many of GH's growth-promoting effects. yourhormones.infowikipedia.org

Beyond this well-established endocrine role, emerging research has revealed that GHRH and its receptors are expressed in a wide array of peripheral tissues, pointing to a much broader spectrum of biological activity. patsnap.compatsnap.com These extra-pituitary actions suggest that GHRH functions as a pleiotropic factor involved in diverse and fundamental biological processes, including metabolic regulation, cellular aging, and neuroprotection. patsnap.com This has opened new avenues of research, exploring the therapeutic potential of GHRH and its synthetic analogs in a variety of conditions beyond growth hormone deficiency. patsnap.comthieme-connect.com

Emerging Roles of GHRH in Biological Processes

Biological ProcessKey Findings and Observations
Metabolic Regulation GHRH, through the GH/IGF-1 axis, influences glucose, lipid, and protein metabolism. nih.govemjreviews.com It can enhance insulin (B600854) secretion from pancreatic β-cells but also promote hepatic gluconeogenesis and lipolysis, which can increase glucose and free fatty acid levels. nih.govnih.gov Dysregulation of GHRH signaling is implicated in metabolic disorders like type 2 diabetes and obesity. nih.gov
Cellular Aging The age-related decline in GHRH and GH secretion, termed "somatopause," is associated with changes in body composition, such as decreased muscle mass and bone density, and increased adipose tissue. aginganddisease.orgnih.gov GHRH and its analogs are being investigated to counteract these age-related changes. thieme-connect.com
Neuroprotection GHRH and its receptors are expressed in various brain regions, including the hippocampus and cerebellum. endocrine-abstracts.org Studies show GHRH can promote the survival and proliferation of neural stem cells, protect against amyloid-β-induced toxicity, and exert anti-apoptotic effects in neurons, suggesting a therapeutic potential for neurodegenerative diseases. endocrine-abstracts.orgoup.comnih.gov
Cardioprotection GHRH has been shown to have protective effects on the heart. patsnap.com Agonists of the GHRH receptor have demonstrated the ability to exert cardioprotective effects in animal models of myocardial infarction. patsnap.com
Immune Modulation GHRH and its receptor are involved in the modulation of immune responses and have been linked to inflammatory processes. patsnap.comfrontiersin.org GHRH antagonists possess potent anti-inflammatory properties in various experimental models. nih.gov

Detailed Research Findings

Recent research has significantly advanced the understanding of GHRH's role beyond its primary function. Initially identified as a hypothalamic peptide, its function was thought to be confined to regulating GH secretion. gavinpublishers.com However, the discovery of GHRH and GHRH-receptor expression in numerous peripheral tissues has broadened this perspective considerably. patsnap.com

Studies have demonstrated that GHRH has direct, extra-pituitary actions that are independent of the GH/IGF-1 axis. These actions include modulating immune responses, protecting cardiac and neural tissues, and influencing cell proliferation in various systems. patsnap.compatsnap.com For instance, GHRH agonists have been found to improve pancreatic β-cell function and proliferation and facilitate wound healing in animal models. patsnap.com Furthermore, the hormone plays a role in inflammation and redox biology; it can activate signaling pathways like MAP kinases (ERK1/2) and JAK2/STAT3, which are linked to the generation of reactive oxygen species (ROS). frontiersin.org

The age-related decline in the somatotropic axis, known as somatopause, is characterized by a decrease in GHRH secretion, leading to reduced GH and IGF-1 levels. thieme-connect.comaginganddisease.org This decline is associated with many common signs of aging, including loss of muscle mass (sarcopenia), increased visceral fat, and reduced bone density. aginganddisease.orgnih.gov Research into GHRH-based therapies aims to address these age-related changes, with some studies suggesting they may improve body composition and physical function in older adults. thieme-connect.com

In the central nervous system, GHRH is emerging as a significant neurotrophic and neuroprotective factor. endocrine-abstracts.orgmdpi.com The presence of GHRH and its receptors in brain regions critical for memory and cognition, such as the hippocampus, supports this new role. endocrine-abstracts.orgoup.com Research indicates that GHRH can promote the survival of neural stem cells, reduce apoptosis, and counteract the toxic effects of amyloid-β peptide, a key factor in Alzheimer's disease. endocrine-abstracts.org These neuroprotective effects appear to be mediated through signaling pathways such as PI3K/Akt and ERK1/2. endocrine-abstracts.orgmdpi.com

Future research is focused on several key areas. The development of new, more potent, and stable GHRH analogs is a major trend. numberanalytics.compatsnap.com These next-generation molecules hold promise for treating not only growth hormone deficiency but also a wider range of conditions, including diabetes, cardiovascular disease, and certain cancers where GHRH pathways are dysregulated. patsnap.com Additionally, researchers are exploring personalized medicine approaches, aiming to tailor GHRH agonist therapy based on individual patient characteristics like genetic markers and metabolic profiles. patsnap.com A deeper understanding of the precise mechanisms of GHRH's extra-pituitary effects is also a priority, which could lead to the design of "biased agonists" that selectively activate beneficial signaling pathways while minimizing potential side effects. patsnap.com

Research on GHRH Analogs and Pathways

Research AreaFocusKey FindingsFuture Directions
Novel Analogs Development of GHRH agonists (e.g., MR-409, Tesamorelin) with enhanced potency and stability. patsnap.compatsnap.comAnalogs show promise in improving pancreatic β-cell function, wound healing, and cardioprotection in preclinical models. patsnap.com Tesamorelin is evaluated for metabolic disorders. patsnap.comComprehensive clinical trials to confirm preclinical results and optimize dosing for conditions like diabetes and cardiovascular disease. patsnap.com
Extra-Pituitary Effects Elucidating the mechanisms of GHRH action in tissues outside the pituitary, such as the brain, heart, and immune system. patsnap.compatsnap.comGHRH has direct proliferative, anti-inflammatory, neuroprotective, and cardioprotective effects. patsnap.compatsnap.comInvestigating receptor subtype selectivity and downstream signaling cascades to design targeted therapies. patsnap.com
Personalized Medicine Tailoring GHRH-based therapies using genetic markers, metabolic profiles, and disease phenotypes. patsnap.comIndividual responses to GHRH therapy vary, suggesting a role for personalization. patsnap.comkarger.comIdentifying biomarkers to predict patient response and optimize treatment strategies to maximize benefits and minimize side effects. patsnap.com
Combination Therapies Combining GHRH agonists with other therapeutic agents to achieve synergistic effects. numberanalytics.compatsnap.comThis approach is a promising area of future research.Clinical trials to evaluate the efficacy and safety of combination therapies for various disorders. numberanalytics.compatsnap.com

Q & A

Q. What are the structural characteristics of Somatotropin Releasing Hormone (1-43) (SRH (1-43)), and how do they influence receptor binding specificity?

SRH (1-43) is a 43-amino acid peptide with the sequence His-Ala-Asp-Ala-Ile-Phe-Thr-Ser-Ser-Tyr-Arg-Arg-Ile-Leu-Gly-Gln-Leu-Tyr-Ala-Arg-Lys-Leu-Leu-His-Glu-Ile-Met-Asn-Arg-Gln-Gln-Gly-Glu-Arg-Asn-Gln-Glu-Gln-Arg-Ser-Arg-Phe-Asn. Its N-terminal domain (residues 1-29) is critical for binding to the growth hormone-releasing hormone receptor (GHRHR), while the C-terminal region modulates stability and bioavailability . Structural analysis using mass spectrometry or nuclear magnetic resonance (NMR) is recommended to confirm peptide integrity in experimental batches.

Q. What standardized assays are used to quantify SRH (1-43) in biological samples, and what are their limitations?

Radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) are commonly employed, with cross-reactivity to truncated isoforms (e.g., SRH (1-29)) posing a key limitation. For example, hypothalamic homogenates require pre-treatment with protease inhibitors to prevent degradation . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity but demands specialized instrumentation .

Q. How does SRH (1-43) interact with somatostatin in regulating pulsatile growth hormone (GH) secretion?

SRH (1-43) stimulates GH secretion via GHRHR activation, while somatostatin inhibits it. Experimental models (e.g., rat hypothalamic explants) use co-administration protocols to study their antagonism. Pulsatile GH patterns are best captured using frequent blood sampling (e.g., every 10–15 minutes) over 24 hours, analyzed via cosinor rhythmometry .

Advanced Research Questions

Q. How can researchers optimize in vivo models to study SRH (1-43)-induced GH pulsatility while minimizing confounding variables?

Use catheterized animal models (e.g., rats or swine) for continuous blood sampling. Control variables include:

  • Circadian rhythm : Synchronize experiments with light/dark cycles.
  • Stress : Minimize handling noise; use telemetry for physiological monitoring.
  • Dosing : Subcutaneous SRH (1-43) administration mimics endogenous pulses better than intravenous bolus . Reference studies in dairy cows demonstrate dose-dependent effects on lipid metabolism, highlighting species-specific responses .

Q. What experimental strategies resolve contradictions in SRH (1-43)’s metabolic effects (e.g., lipolysis vs. adipogenesis)?

Contradictions arise from model-specific factors:

  • Species : Rats show enhanced lipolysis, while cows exhibit mixed effects on adipose tissue.
  • Administration route : Intravenous vs. intracerebroventricular delivery alters peripheral vs. central signaling.
  • Temporal factors : Acute vs. chronic exposure differentially regulates hormone-sensitive lipase (HSL) . Mitigate these by standardizing protocols across labs and using knockout models (e.g., GHRHR-/- mice) to isolate pathways.

Q. How do researchers validate the biological activity of synthetic SRH (1-43) batches in vitro and in vivo?

  • In vitro : Measure cAMP production in GHRHR-transfected HEK293 cells (EC50 typically 0.1–1 nM).
  • In vivo : Use GH response curves in hypophysectomized rats to compare synthetic vs. endogenous hormone efficacy. Batch variability (e.g., oxidation of methionine residues) must be assessed via reverse-phase HPLC .

Q. What are the challenges in developing biosimilar SRH (1-43) peptides, and how do regulatory guidelines address them?

Biosimilars require comparative pharmacokinetic (AUC, Cmax) and pharmacodynamic (GH secretion profiles) studies. The European Medicines Agency (EMA) mandates:

  • Quality : Peptide mapping via Edman degradation or MS/MS.
  • Non-clinical : Receptor binding affinity assays.
  • Clinical : Equivalence trials in GH-deficient populations .

Methodological Considerations Table

Research Aspect Recommended Technique Key Variables References
Structural ValidationLC-MS/MS, NMROxidation, truncation artifacts
In Vivo BioactivityHypophysectomized rat GH assaysDose timing, sampling frequency
Receptor Binding KineticsRadioligand displacement assaysBuffer pH, temperature
Metabolic Impact AnalysisStable isotope tracers (e.g., DEXA)Species, dietary controls

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.